2-(4-Chloro-3-methoxyphenyl)acetonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGKJSNVLAMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607460 | |
| Record name | (4-Chloro-3-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-21-1 | |
| Record name | 4-Chloro-3-methoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chloro-3-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, a representative synthesis protocol, and its applications in drug discovery and development.
Core Compound Information
CAS Number: 13726-21-1[1][2][3]
Molecular Formula: C₉H₈ClNO[2]
Molecular Weight: 181.62 g/mol [1]
IUPAC Name: this compound[1]
Synonyms: Benzeneacetonitrile, 4-chloro-3-methoxy-[2]
Chemical and Physical Properties
| Property | Value | Reference | Comparative Data: (3-Methoxyphenyl)acetonitrile |
| Physical State | Solid | [1] | Clear colorless to slightly yellow liquid |
| Purity | ≥98% | [1] | 99% |
| Melting Point | Data not available | 8°C | |
| Boiling Point | Data not available | 164 °C | |
| Density | Data not available | 1.054 g/mL at 25 °C |
Synthesis and Experimental Protocols
This compound is a valuable building block in organic synthesis. While a specific, detailed protocol for its synthesis is not widely published, a representative method can be adapted from established procedures for analogous phenylacetonitriles, such as the cyanation of a corresponding benzyl halide.
Representative Synthesis Protocol: Cyanation of 4-(Chloromethyl)-1-chloro-2-methoxybenzene
This protocol is a proposed synthetic route based on standard chemical transformations.
Materials:
-
4-(Chloromethyl)-1-chloro-2-methoxybenzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a well-ventilated fume hood, dissolve 4-(Chloromethyl)-1-chloro-2-methoxybenzene (1 equivalent) in DMSO.
-
Add sodium cyanide (1.1-1.2 equivalents) to the solution.
-
Heat the reaction mixture with stirring and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular disorders.[4] Its utility also extends to agrochemical research for the development of pesticides and herbicides.[4]
The substituted phenylacetonitrile scaffold is a versatile starting point for the synthesis of a wide range of bioactive compounds. The presence of the chloro and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
While specific drugs derived directly from this compound are not prominently documented, the general importance of the chloro and methoxy-substituted phenyl motif in medicinal chemistry is well-established. These groups can modulate properties such as metabolic stability, receptor binding affinity, and bioavailability.
As a versatile intermediate, this compound can be utilized in various chemical reactions to introduce additional functional groups and build more complex molecular architectures. This allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its utility as a scaffold for the generation of diverse molecular structures makes it a compound of interest for researchers and scientists engaged in the discovery and development of new therapeutic agents and other bioactive molecules. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this versatile building block.
References
2-(4-Chloro-3-methoxyphenyl)acetonitrile molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the molecular structure and properties of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the development of drugs targeting neurological and cardiovascular disorders.
Molecular and Chemical Data
The fundamental properties of this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol [1] |
| CAS Number | 13726-21-1[1] |
Molecular Structure
The structure of this compound features a phenyl ring substituted with a chloro group at the 4th position and a methoxy group at the 3rd position. A cyanomethyl group (-CH₂CN) is attached to the 1st position of the phenyl ring. This arrangement of functional groups makes it a versatile building block in organic synthesis.
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to various research and manufacturing entities. However, general synthetic routes often involve the cyanation of a corresponding benzyl halide or the reaction of a substituted benzaldehyde with a cyanide source.
A plausible, though generalized, experimental workflow for its synthesis is outlined below. This diagram is for illustrative purposes and does not represent a specific, validated protocol.
Caption: Generalized workflow for the synthesis of this compound.
References
Spectroscopic and Synthetic Profile of 2-(4-Chloro-3-methoxyphenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the chemical intermediate, 2-(4-Chloro-3-methoxyphenyl)acetonitrile. Due to the limited availability of published experimental data for this specific compound, this document outlines a probable synthetic route based on established chemical literature for analogous compounds and presents the expected spectroscopic data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule in drug discovery and development.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a two-step process starting from the commercially available 4-chloro-3-methoxybenzyl alcohol. This approach, adapted from established procedures for similar phenylacetonitriles, involves the conversion of the benzyl alcohol to the corresponding benzyl chloride, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-methoxybenzyl chloride
In a well-ventilated fume hood, 4-chloro-3-methoxybenzyl alcohol (1 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane, and cooled in an ice bath. Thionyl chloride (1.2 equivalents) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-chloro-3-methoxybenzyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
The crude 4-chloro-3-methoxybenzyl chloride (1 equivalent) is dissolved in a polar aprotic solvent like acetone or dimethylformamide (DMF). To this solution, sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide are added. The reaction mixture is heated to reflux and stirred vigorously for several hours. Progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.3 | d | 1H | H-5 |
| Aromatic-H | ~6.9 | d | 1H | H-2 |
| Aromatic-H | ~6.8 | dd | 1H | H-6 |
| Methoxy (-OCH₃) | ~3.9 | s | 3H | -OCH₃ |
| Methylene (-CH₂CN) | ~3.7 | s | 2H | -CH₂CN |
| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic C-Cl | ~155 | C-4 |
| Aromatic C-O | ~150 | C-3 |
| Aromatic C-H | ~130 | C-5 |
| Aromatic C-CH₂ | ~128 | C-1 |
| Aromatic C-H | ~115 | C-6 |
| Nitrile (-CN) | ~117 | -CN |
| Aromatic C-H | ~112 | C-2 |
| Methoxy (-OCH₃) | ~56 | -OCH₃ |
| Methylene (-CH₂CN) | ~23 | -CH₂CN |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2250 | Medium |
| C-H (Aromatic) | ~3100-3000 | Medium |
| C-H (Aliphatic) | ~2950-2850 | Medium |
| C=C (Aromatic) | ~1600, 1500 | Medium to Strong |
| C-O (Aryl Ether) | ~1250 | Strong |
| C-Cl | ~800-600 | Strong |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 181/183 | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| [M-CH₂CN]⁺ | 140/142 | Loss of the acetonitrile group. |
Experimental and Analytical Workflow
The general workflow for the synthesis and characterization of a chemical compound like this compound follows a logical progression from synthesis to purification and subsequent spectroscopic analysis to confirm its identity and purity.
Caption: General workflow for the synthesis and spectroscopic characterization.
This diagram illustrates the sequential process from the initial chemical synthesis through purification to the final spectroscopic analyses required to confirm the structure and purity of the target compound. Each spectroscopic technique provides unique and complementary information essential for unambiguous characterization.
An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile from 4-chloro-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a recommended synthetic route for the preparation of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences from the readily available starting material, 4-chloro-3-methoxybenzaldehyde. This document details the underlying chemical principles, a robust experimental protocol, and relevant physicochemical and spectroscopic data.
Introduction
This compound serves as a key building block in the synthesis of a variety of more complex molecules with potential therapeutic or biological activity. Its structure, featuring a substituted phenylacetonitrile moiety, is a common scaffold in medicinal chemistry. This guide outlines a practical and efficient one-pot synthesis from 4-chloro-3-methoxybenzaldehyde, proceeding through an aldoxime intermediate which is dehydrated in situ.
Synthetic Pathway
The conversion of 4-chloro-3-methoxybenzaldehyde to this compound is typically achieved in a one-pot reaction. The process involves two key stages: the formation of the corresponding aldoxime and its subsequent dehydration to the nitrile.
Stage 1: Aldoxime Formation The reaction is initiated by the condensation of the aldehyde with hydroxylamine hydrochloride. The carbonyl group of the aldehyde reacts with hydroxylamine to form an oxime, with the elimination of a water molecule. This reaction is often facilitated by a mild base to neutralize the hydrochloric acid liberated from the hydroxylamine salt.
Stage 2: Dehydration of the Aldoxime The intermediate aldoxime is then dehydrated to yield the desired nitrile. This elimination of water can be promoted by various dehydrating agents or by heating in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO).
The overall synthetic transformation is depicted in the following diagram:
Caption: Synthetic pathway from 4-chloro-3-methoxybenzaldehyde to this compound.
Experimental Protocol
This protocol is adapted from general procedures for the one-pot synthesis of nitriles from aldehydes.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-Chloro-3-methoxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Water | Deionized | In-house |
| Brine (saturated NaCl solution) | - | In-house |
| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific |
3.2. Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filter funnel and filter paper
3.3. Reaction Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methoxybenzaldehyde (1.0 equivalent).
-
Addition of Reagents: Add dimethyl sulfoxide (DMSO) to dissolve the aldehyde. Then, add hydroxylamine hydrochloride (approximately 1.5 to 2.0 equivalents).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash successively with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
3.4. Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and chemical properties of the target compound, this compound.
| Property | Value |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Appearance | Expected to be a solid or oil |
| Expected Yield | 80-95% (based on similar reactions) |
| Purity | >95% after purification |
| Expected IR (cm⁻¹) | ~2250 (C≡N stretch), ~1600, 1500 (C=C aromatic) |
| Expected ¹H NMR (CDCl₃, δ ppm) | ~3.9 (s, 3H, OCH₃), ~3.7 (s, 2H, CH₂), ~6.9-7.3 (m, 3H, Ar-H) |
| Expected ¹³C NMR (CDCl₃, δ ppm) | ~155 (C-O), ~130 (C-Cl), ~118-130 (Ar-C), ~117 (CN), ~56 (OCH₃), ~23 (CH₂) |
| Expected MS (m/z) | 181/183 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |
Note: The spectroscopic data are estimations based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual values may vary.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Handle with care.
-
Hydroxylamine hydrochloride is corrosive and toxic. Avoid inhalation and contact with skin and eyes.
-
Standard procedures for handling organic solvents should be followed.
Conclusion
The one-pot synthesis of this compound from 4-chloro-3-methoxybenzaldehyde via an aldoxime intermediate presents an efficient and practical route for obtaining this valuable chemical intermediate. The described protocol, which utilizes readily available reagents and standard laboratory techniques, can be readily implemented in a research or drug development setting. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
An In-depth Technical Guide to the Reactivity and Functional Groups of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and functional group characteristics of 2-(4-Chloro-3-methoxyphenyl)acetonitrile. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its chemical behavior is paramount for its effective utilization.[1] This document details the reactivity of its nitrile, aromatic, and benzylic functionalities, supported by predictive spectroscopic data and detailed experimental protocols for its principal transformations. The information presented is curated to support researchers and professionals in drug development and synthetic chemistry.
Chemical and Physical Properties
This compound is a polysubstituted aromatic compound. Its structure incorporates a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [1] |
| Molecular Weight | 181.62 g/mol | [1] |
| CAS Number | 13726-21-1 | [1] |
| Appearance | Predicted: White to off-white solid or oil | - |
| Boiling Point | Predicted: > 200 °C at 760 mmHg | - |
| Melting Point | Not available | - |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H (ortho to -CH₂CN, meta to -Cl) |
| ~7.2 | dd | 1H | Ar-H (ortho to -Cl, meta to -CH₂CN) |
| ~7.0 | d | 1H | Ar-H (ortho to -OCH₃, meta to -CH₂CN) |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.7 | s | 2H | -CH₂CN |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~156 | Ar-C (-OCH₃) |
| ~135 | Ar-C (-Cl) |
| ~131 | Ar-CH |
| ~130 | Ar-C (-CH₂CN) |
| ~118 | -C≡N |
| ~115 | Ar-CH |
| ~112 | Ar-CH |
| ~56 | -OCH₃ |
| ~23 | -CH₂CN |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N stretch (nitrile) |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~800-850 | C-Cl stretch |
Mass Spectrometry
| m/z | Fragmentation |
| 181/183 | [M]⁺ (molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 146 | [M - Cl]⁺ |
| 141 | [M - CH₂CN]⁺ |
| 116 | [M - Cl - OCH₃]⁺ |
Reactivity of Functional Groups
The reactivity of this compound is governed by its three key functional regions: the nitrile group, the substituted aromatic ring, and the acidic α-protons of the acetonitrile moiety.
Nitrile Group
The carbon-nitrogen triple bond is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-chloro-3-methoxyphenyl)acetic acid, or the amide as an intermediate.[6][7]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, 2-(4-chloro-3-methoxyphenyl)ethanamine.[8][9]
Aromatic Ring
The chloro and methoxy substituents influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director.[2][10] The directing effects are cooperative towards the 2- and 6-positions and competitive at the 5-position.
-
Electrophilic Aromatic Substitution: Further substitution will be directed to the positions ortho and para to the activating methoxy group, with the position ortho to the methoxy and meta to the chloro group being the most likely site of substitution.[6][10]
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group can facilitate nucleophilic aromatic substitution under certain conditions, though this is generally less favorable than electrophilic substitution.[11][12]
α-Protons
The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile.[13]
-
Alkylation: The carbanion can be alkylated with various electrophiles, such as alkyl halides, allowing for the formation of a new carbon-carbon bond at the α-position.[7][14]
Experimental Protocols
The following are representative protocols for key transformations of substituted phenylacetonitriles and can be adapted for this compound.
Synthesis of this compound
This protocol is adapted from the synthesis of similar substituted phenylacetonitriles.[15]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-chloro-3-methoxybenzyl chloride (1.0 eq) to a suitable solvent such as acetone or ethanol.
-
Addition of Cyanide: Add a solution of sodium cyanide (1.1 eq) in water dropwise to the stirred solution of the benzyl chloride.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Hydrolysis to 2-(4-Chloro-3-methoxyphenyl)acetic Acid
This protocol is a general procedure for the hydrolysis of nitriles.[16]
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of a strong base such as sodium hydroxide (2.0 eq).
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1-2.
-
Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry to obtain the product.
Reduction to 2-(4-Chloro-3-methoxyphenyl)ethanamine
This protocol is based on the standard procedure for the reduction of nitriles using LiAlH₄.[8][17]
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation: Filter the resulting solid and wash with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine.
α-Alkylation
This protocol is a general method for the alkylation of phenylacetonitriles.[7][14]
-
Carbanion Formation: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.
-
Alkylation: After stirring for 30 minutes, add the alkylating agent (e.g., methyl iodide) (1.1 eq) dropwise at -78 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
Signaling Pathways and Workflows
As a synthetic intermediate, this compound is not typically involved in biological signaling pathways itself. However, its derivatives are designed to interact with such pathways. The following diagram illustrates a general workflow for its use in drug discovery.
Caption: Synthetic workflow for generating diverse compounds from the starting material for biological screening.
Core Reactivity Diagram
The following diagram illustrates the key reactive sites of this compound.
Caption: Key reactive sites on the this compound molecule.
Conclusion
This compound is a versatile synthetic intermediate with multiple reactive centers that can be selectively manipulated to generate a diverse range of complex molecules. A comprehensive understanding of the reactivity of its nitrile, aromatic, and benzylic functionalities is crucial for its strategic application in the synthesis of novel compounds with potential therapeutic or agrochemical value. The predictive data and generalized protocols provided in this guide serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 5. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. employees.oneonta.edu [employees.oneonta.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 14. helios.eie.gr [helios.eie.gr]
- 15. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Potential Applications of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Chloro-3-methoxyphenyl)acetonitrile is a versatile bifunctional building block in organic synthesis. Its chemical structure, featuring a reactive nitrile group, an active methylene bridge, and a substituted phenyl ring, presents multiple opportunities for molecular elaboration. This guide provides a comprehensive overview of its synthetic potential, with a primary focus on its role as a key intermediate in the synthesis of the dual Src/Abl kinase inhibitor, Bosutinib. Furthermore, this document details other potential synthetic transformations, including hydrolysis, reduction, and reactions involving the active methylene group. Experimental protocols, quantitative data from analogous reactions, and a visualization of the relevant biological signaling pathway are provided to support further research and development.
Introduction
Substituted arylacetonitriles are a class of organic compounds of significant interest in medicinal chemistry and materials science due to the synthetic versatility of the nitrile functionality and the diverse substitution patterns possible on the aromatic ring. This compound, in particular, has emerged as a crucial intermediate in the synthesis of complex heterocyclic scaffolds, most notably in the pharmaceutical industry. The presence of a chlorine atom and a methoxy group on the phenyl ring influences the reactivity of the molecule and provides handles for further functionalization, making it a valuable precursor for a range of target molecules.
Core Synthetic Transformations
The synthetic utility of this compound arises from three primary reactive sites: the nitrile group, the active methylene group, and the aromatic ring.
Reactions of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of nucleophilic attacks.
The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation, providing access to a key precursor for the synthesis of esters, amides, and other carboxylic acid derivatives. This can be achieved under either acidic or basic conditions.
Experimental Protocol: Hydrolysis of this compound (General Procedure)
-
Materials: this compound, sulfuric acid (or sodium hydroxide), ethanol (co-solvent), water, hydrochloric acid (for workup if using basic conditions).
-
Procedure (Acid-Catalyzed):
-
Dissolve this compound in a mixture of ethanol and water.
-
Add a stoichiometric excess of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The carboxylic acid product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Procedure (Base-Catalyzed):
-
Dissolve this compound in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide pellets.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~2.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The reduction of the nitrile group to a primary amine is a crucial step for introducing a basic nitrogenous center, a common feature in many pharmaceutical compounds. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Experimental Protocol: Reduction of this compound (General Procedure)
-
Materials: this compound, lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, anhydrous diethyl ether or tetrahydrofuran (for LiAlH₄), ethanol (for catalytic hydrogenation), water, sodium hydroxide solution.
-
Procedure (with LiAlH₄):
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the primary amine.
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel (or palladium on carbon).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat as required.
-
Monitor the reaction by hydrogen uptake.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the amine.
-
Reactions of the Active Methylene Group
The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a suitable base to form a carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.
The carbanion generated from this compound can be alkylated with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position.
Experimental Protocol: α-Alkylation of this compound (General Procedure)
-
Materials: this compound, a strong base (e.g., sodium hydride, sodium amide), an alkyl halide (e.g., methyl iodide, benzyl bromide), anhydrous solvent (e.g., THF, DMF).
-
Procedure:
-
To a stirred suspension of the base in the anhydrous solvent under an inert atmosphere, add a solution of this compound in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The active methylene group can undergo condensation reactions with aldehydes and ketones, such as in the Knoevenagel condensation, to form α,β-unsaturated nitriles.
Experimental Protocol: Knoevenagel Condensation (General Procedure)
-
Materials: this compound, an aldehyde or ketone, a weak base catalyst (e.g., piperidine, ammonium acetate), a suitable solvent (e.g., ethanol, toluene).
-
Procedure:
-
Dissolve this compound and the carbonyl compound in the solvent.
-
Add a catalytic amount of the base.
-
Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Application in the Synthesis of Bioactive Molecules: Bosutinib
The most prominent application of this compound is as a key starting material in the synthesis of Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia.[1] The synthesis involves the construction of the 4-anilino-3-quinolinecarbonitrile core.
Synthetic Pathway to Bosutinib
While specific, detailed, one-pot procedures are proprietary, the general synthetic strategy involves the following key transformations starting from an aniline derivative and a β-ketoacetonitrile equivalent which can be conceptually derived from this compound. A plausible conceptual pathway involves the construction of a quinoline ring system.
Caption: Conceptual synthetic workflow to Bosutinib.
Biological Target: Src/Abl Kinase Signaling Pathway
Bosutinib exerts its therapeutic effect by inhibiting the Src and Abl tyrosine kinases. In chronic myeloid leukemia, the Bcr-Abl fusion protein exhibits constitutively active kinase activity, leading to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of these kinases, Bosutinib inhibits downstream signaling pathways crucial for tumor cell growth.
Caption: Simplified Src/Abl kinase signaling pathway inhibited by Bosutinib.
Quantitative Data
Specific quantitative data for reactions of this compound are not extensively reported in publicly available literature. The following table summarizes typical yields for analogous transformations of substituted arylacetonitriles.
| Reaction Type | Substrate (Analogous) | Reagents and Conditions | Product | Yield (%) |
| Hydrolysis (Acidic) | 4-Bromophenylacetonitrile | 50% H₂SO₄, reflux | 4-Bromophenylacetic acid | 85-95 |
| Hydrolysis (Basic) | 4-Methoxyphenylacetonitrile | NaOH (aq), reflux, then H₃O⁺ | 4-Methoxyphenylacetic acid | 75-90 |
| Reduction (LiAlH₄) | 4-Bromophenylacetonitrile | LiAlH₄, THF, reflux | 2-(4-Bromophenyl)ethan-1-amine | 80-95 |
| Reduction (Catalytic) | Phenylacetonitrile | H₂, Raney Ni, EtOH | 2-Phenylethan-1-amine | >90 |
| Alkylation | Phenylacetonitrile | NaH, CH₃I, THF | 2-Phenylpropanenitrile | 80-90 |
| Knoevenagel Condensation | Phenylacetonitrile | Benzaldehyde, Piperidine, EtOH, reflux | α-Phenylcinnamonitrile | 85-95 |
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its primary documented application is in the synthesis of the anticancer drug Bosutinib, highlighting its importance in the pharmaceutical industry. The reactivity of its nitrile and active methylene groups allows for a wide range of synthetic transformations, providing access to a variety of functionalized molecules. While specific experimental data for this compound is limited, the established chemistry of analogous arylacetonitriles provides a strong foundation for its further exploration in the development of novel bioactive compounds and functional materials. This guide serves as a technical resource to facilitate and inspire future research into the applications of this promising building block.
References
A Comprehensive Technical Guide to the Synthesis of Substituted Phenylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylacetonitriles are a critical class of chemical intermediates, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their versatile reactivity, stemming from the activated benzylic protons and the readily transformable nitrile group, makes them invaluable building blocks in organic synthesis. This technical guide provides an in-depth review of the most pertinent and contemporary methods for the synthesis of these vital compounds, with a focus on practical experimental protocols, comparative data, and mechanistic understanding.
Cyanation of Aryl and Benzyl Halides
A primary and well-established strategy for the synthesis of phenylacetonitriles involves the introduction of a cyanide group onto a phenyl or benzyl scaffold via nucleophilic substitution.
The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles through the cyanation of aryl halides.[1] This reaction traditionally involves the use of a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent.[1][2]
Mechanism: The reaction likely proceeds through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile.[2]
Advancements: A significant improvement to the classical conditions is the use of L-proline as a promoter. This modification allows the reaction to proceed at significantly lower temperatures (80–120 °C), making it compatible with more sensitive substrates.[3][4]
Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Reaction [4]
-
To a reaction vessel, add the aryl bromide (1.0 mmol), copper(I) cyanide (1.2 mmol), and L-proline (1.0 mmol).
-
Add dimethylformamide (DMF) (3 mL) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 45 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.
Quantitative Data:
| Entry | Aryl Halide | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | L-Proline | DMF | 120 | 45 | 81 |
| 2 | 1-Bromo-4-nitrobenzene | L-Proline | DMF | 120 | 45 | 75 |
| 3 | 1-Bromo-4-chlorobenzene | L-Proline | DMF | 120 | 45 | 72 |
| 4 | 2-Bromonaphthalene | L-Proline | DMF | 120 | 45 | 88 |
Data adapted from Wang et al.[4]
Reaction Pathway:
Nickel-Catalyzed Cyanation of Benzyl Chlorides
A more direct route to phenylacetonitriles involves the cyanation of benzyl halides. Nickel-catalyzed protocols offer a mild and efficient alternative to traditional methods. A notable example is the reaction of benzyl chlorides with trimethylsilyl cyanide (TMSCN) using a Ni(cod)₂/PPh₃ catalyst system under base-free conditions.[5]
Mechanism: The proposed mechanism involves the oxidative addition of the benzyl chloride to a Ni(0) species, forming a benzyl-Ni(II) complex. Transmetalation with TMSCN followed by reductive elimination yields the phenylacetonitrile product and regenerates the Ni(0) catalyst.
Experimental Protocol: Nickel-Catalyzed Cyanation of Benzyl Chloride [5]
-
In a glovebox, add Ni(cod)₂ (0.025 mmol) and PPh₃ (0.05 mmol) to a reaction tube.
-
Add dioxane (1 mL) and stir the mixture for 10 minutes at room temperature.
-
Add benzyl chloride (0.5 mmol) and trimethylsilyl cyanide (TMSCN) (0.6 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data:
| Entry | Benzyl Chloride | Yield (%) |
| 1 | Benzyl chloride | 97 |
| 2 | 4-Methylbenzyl chloride | 96 |
| 3 | 4-Methoxybenzyl chloride | 94 |
| 4 | 4-Chlorobenzyl chloride | 85 |
| 5 | 2-Chlorobenzyl chloride | 75 |
Data adapted from Satoh and Obora.[5]
Catalytic Cycle:
References
An In-depth Technical Guide to 2-(4-Chloro-3-methoxyphenyl)acetonitrile: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its discovery and historical development, outlines established and potential synthesis protocols, and presents its known physicochemical properties. Furthermore, this guide explores the applications of this compound and its derivatives, supported by experimental methodologies and logical workflows for future research and development.
Introduction
This compound, with the CAS Registry Number 13726-21-1, is a substituted phenylacetonitrile that has garnered interest as a versatile building block in organic synthesis. Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile group, offers multiple reactive sites for the construction of more complex molecules. This guide will delve into the technical aspects of this compound, providing a foundational resource for professionals in chemical research and drug development.
Discovery and History
The primary utility of this compound lies in its role as a key intermediate in the synthesis of a range of more complex molecules. Its structure is particularly suited for the development of pharmaceutical and agrochemical agents.[1] The presence of the chloro and methoxy groups on the phenyl ring allows for specific molecular interactions and metabolic profiles in the resulting final products.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 13726-21-1 | [2] |
| Molecular Formula | C₉H₈ClNO | [2] |
| Molecular Weight | 181.62 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| IUPAC Name | This compound | [2] |
Further characterization data, such as melting point and detailed NMR spectra, are not consistently reported in publicly accessible databases and would require experimental determination.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the initial synthesis of this compound is not widely published, a general and logical synthetic pathway can be inferred from established methods for analogous compounds. The most common route for the synthesis of substituted phenylacetonitriles involves the cyanation of a corresponding benzyl halide.
Logical Synthetic Workflow
The synthesis of this compound would logically proceed from 4-chloro-3-methoxybenzyl chloride. This precursor can be reacted with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent to yield the desired product.
Caption: Proposed synthetic pathway to this compound.
Representative Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common methods for the synthesis of similar phenylacetonitriles and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Chloro-3-methoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 4-chloro-3-methoxybenzyl chloride (1 equivalent) in DMF.
-
Add sodium cyanide (1.1-1.2 equivalents) to the solution. Caution: Cyanide salts are highly toxic.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, providing a versatile handle for molecular elaboration.
Pharmaceutical Applications
While specific drugs derived directly from this intermediate are not prominently documented, the 4-chloro-3-methoxyphenyl moiety is present in various biologically active compounds. The structural motif can be found in molecules targeting a range of receptors and enzymes. The development of novel derivatives could lead to new therapeutic agents.
Agrochemical Applications
The synthesis of herbicides and pesticides often involves intermediates with halogenated and ether-linked phenyl rings. A patent for the synthesis of herbicidal compounds utilizes a structurally similar intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, for the preparation of 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid.[3] This suggests a potential application pathway for this compound in the development of new agrochemicals.
Logical Workflow for Derivative Synthesis
The following diagram illustrates the potential synthetic transformations of this compound to generate a library of derivatives for biological screening.
Caption: Potential synthetic pathways for derivative synthesis from the core compound.
Signaling Pathway Involvement
Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, the biological activity of its potential derivatives would be determined by their interaction with various cellular targets. For instance, if derivatives were designed as kinase inhibitors, they would modulate phosphorylation cascades within signaling pathways. Future research into the biological effects of novel compounds synthesized from this intermediate would need to include target identification and pathway analysis to elucidate their mechanism of action.
Conclusion
This compound is a chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While its own discovery and history are not extensively documented, its value lies in its versatile chemical structure, which allows for the synthesis of a diverse range of more complex molecules. This guide has provided a summary of its known properties, a logical approach to its synthesis, and an overview of its potential applications. Further research is warranted to fully explore the synthetic utility and biological relevance of this compound and its derivatives.
References
A Technical Guide to the Solubility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a substituted phenylacetonitrile derivative of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in common organic solvents. The guide details methodologies, data presentation standards, and visual workflows to aid researchers in generating reliable and comparable solubility profiles.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules. Its solubility is a critical physicochemical property that influences reaction kinetics, purification strategies such as crystallization, and the formulation of final products. An understanding of its behavior in different organic solvents is essential for process optimization and the development of robust synthetic routes.
Predicted Solubility Profile
Based on the structure of this compound, a qualitative prediction of its solubility can be made. The presence of the polar nitrile group and the ether linkage suggests that it will be soluble in polar organic solvents. The aromatic ring and the chloro-substituent contribute to its non-polar character, which may allow for some solubility in less polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |
| Nonpolar | Hexane, Toluene | Low |
| Halogenated | Dichloromethane, Chloroform | Moderate to High |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. The gravimetric method is a reliable and straightforward approach for obtaining quantitative solubility data.[1][2][3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and volumetric flasks
-
Oven
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of the compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
Data Calculation
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solid) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 2: Solubility of this compound at 25 °C
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Methanol | Record experimental data | Calculate molarity |
| e.g., Ethanol | Record experimental data | Calculate molarity |
| e.g., Acetone | Record experimental data | Calculate molarity |
| e.g., Acetonitrile | Record experimental data | Calculate molarity |
| e.g., Toluene | Record experimental data | Calculate molarity |
| e.g., Hexane | Record experimental data | Calculate molarity |
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
References
Methodological & Application
The Role of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis: A Guide to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties and Synthetic Potential
The synthetic utility of 2-(4-Chloro-3-methoxyphenyl)acetonitrile is derived from the reactivity of its key functional groups: the nitrile moiety and the substituted aromatic ring.
| Property | Value |
| CAS Number | 13726-21-1 |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Appearance | Solid |
| Primary Use | Intermediate in chemical synthesis |
Table 1: Physicochemical Properties of this compound.[1]
The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, which are common in bioactive molecules. The substituted phenyl ring, with its chloro and methoxy groups, allows for various aromatic substitution reactions, further expanding its synthetic possibilities.
Experimental Protocols (Illustrative)
The following protocols are representative examples of how this compound could be utilized in the synthesis of key pharmaceutical scaffolds. These are based on established methodologies for analogous compounds.
Protocol 1: Reduction of the Nitrile to a Primary Amine
This protocol outlines the synthesis of 2-(4-Chloro-3-methoxyphenyl)ethanamine, a potential precursor for various neurologically active compounds.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Sulfuric acid (H₂SO₄)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude 2-(4-Chloro-3-methoxyphenyl)ethanamine, which can be further purified by distillation or chromatography.
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 1.2 |
Table 2: Molar Ratios for Nitrile Reduction.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol describes the synthesis of (4-Chloro-3-methoxyphenyl)acetic acid, a potential intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.
Materials:
-
This compound
-
Aqueous sulfuric acid (e.g., 50% v/v) or aqueous sodium hydroxide (e.g., 20% w/v)
-
Diethyl ether or dichloromethane
-
Concentrated hydrochloric acid (HCl) (if using basic hydrolysis)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, combine this compound and 50% aqueous sulfuric acid.
-
Heat the mixture to reflux and stir vigorously for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude (4-Chloro-3-methoxyphenyl)acetic acid, which can be purified by recrystallization.
| Component | Condition |
| Hydrolysis Agent | 50% H₂SO₄ (aq) |
| Reaction Temperature | Reflux |
| Reaction Time | 8-12 hours |
Table 3: Reaction Conditions for Acidic Hydrolysis.
Workflow for Integration in Drug Discovery
The integration of this compound into a drug discovery pipeline would typically follow a structured workflow from initial library synthesis to the identification of lead compounds.
References
Synthetic Protocols Utilizing 2-(4-Chloro-3-methoxyphenyl)acetonitrile: A Versatile Building Block for Pharmaceutical and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(4-Chloro-3-methoxyphenyl)acetonitrile is a valuable and versatile building block in organic synthesis. Its substituted phenylacetonitrile scaffold offers multiple reactive sites, making it an attractive starting material for the synthesis of a diverse range of complex molecules. This compound serves as a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular disorders, as well as in the synthesis of novel agrochemicals.[1] The presence of the chloro and methoxy substituents on the aromatic ring, combined with the reactive nitrile and adjacent active methylene groups, allows for a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for key synthetic transformations using this compound.
Core Synthetic Transformations:
The synthetic utility of this compound stems from three primary reactive centers: the nitrile group, the active methylene group (α-carbon to the nitrile), and the aromatic ring. This allows for a wide array of chemical modifications, including hydrolysis, reduction, alkylation, and condensation reactions.
Diagram: Key Reactive Sites
Caption: Reactive centers of this compound.
Experimental Protocols:
The following protocols are detailed methodologies for key synthetic transformations of this compound. These are based on established procedures for structurally similar compounds and can be adapted as necessary.
Protocol 1: Hydrolysis of the Nitrile to 2-(4-Chloro-3-methoxyphenyl)acetic acid
This protocol describes the conversion of the nitrile functionality into a carboxylic acid, a common step in the synthesis of many pharmaceutical agents.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of ethanol and water.
-
Hydrolysis: Add a 6M aqueous solution of sodium hydroxide (NaOH) (excess, e.g., 5-10 eq.) to the flask.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. The carboxylic acid product is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-Chloro-3-methoxyphenyl)acetic acid.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Ethanol/Water |
| Reaction Time | Varies (monitor by TLC) |
| Expected Yield | Good to excellent |
Protocol 2: Reduction of the Nitrile to 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine
This procedure outlines the reduction of the nitrile group to a primary amine, a key functional group in many biologically active molecules.
Methodology (using Lithium Aluminum Hydride):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation or chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | Several hours (monitor by TLC) |
| Expected Yield | High |
Protocol 3: α-Alkylation of this compound
This protocol describes the alkylation of the active methylene group, allowing for the introduction of various side chains.
Methodology (General Procedure):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or THF.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.0-1.2 eq.), portion-wise at 0 °C. Stir the mixture at this temperature for 30-60 minutes to form the carbanion.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Strong Base (e.g., NaH, LDA), Alkyl Halide |
| Solvent | Anhydrous DMSO or THF |
| Reaction Time | Varies (monitor by TLC) |
| Expected Yield | Moderate to good |
Protocol 4: Condensation Reaction with an Ester
This protocol, adapted from a similar reaction with 4-chlorophenylacetonitrile, demonstrates the use of the active methylene group in a condensation reaction to form a β-ketonitrile.[2]
Methodology (Adapted from Organic Syntheses):
-
Base Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 eq.) in absolute ethanol.
-
Reaction: While the sodium ethoxide solution is refluxing, add a mixture of this compound (1.0 eq.) and an ester (e.g., ethyl acetate, 1.2 eq.) dropwise over a period of 1 hour.
-
Reflux: Continue to reflux the reaction mixture for an additional 3 hours.
-
Work-up: Cool the reaction mixture and pour it into cold water. Extract the aqueous alkaline mixture with ether to remove any unreacted ester.
-
Acidification and Extraction: Acidify the aqueous layer with cold 10% hydrochloric acid and extract the product with ether.
-
Purification: Wash the ether solution with water, then with a 10% sodium bicarbonate solution, and again with water. Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent by distillation to yield the crude product. The product can be further purified by recrystallization.[2]
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Sodium Ethoxide, Ester (e.g., Ethyl Acetate) |
| Solvent | Absolute Ethanol |
| Reaction Time | ~4 hours |
| Reported Yield (for analogous reaction) | 86-92% (crude), 74-82% (recrystallized)[2] |
Application in Kinase Inhibitor Synthesis:
Substituted phenylacetonitriles are important precursors in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on this compound make it a suitable starting point for the synthesis of inhibitors targeting non-receptor tyrosine kinases like Src and Abl.[3][4] Aberrant activation of these kinases is implicated in the progression of various cancers by promoting cell proliferation, migration, and survival.[3][5]
Src and Abl Kinase Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Src and Abl kinases, highlighting their role in cancer progression.
Caption: A simplified diagram of the Src and Abl signaling cascade.
This pathway illustrates how external signals can activate receptor tyrosine kinases, which in turn activate Src and subsequently Abl.[4][5] These kinases then phosphorylate a variety of downstream targets that regulate critical cellular processes, which, when dysregulated, contribute to cancer. The development of small molecule inhibitors that target Src and Abl is a key strategy in cancer therapy. The synthetic versatility of this compound makes it a valuable precursor for creating libraries of such potential inhibitors for drug discovery programs.
References
- 1. This compound [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Src and Abl as Therapeutic Targets in Lung Cancer: Opportunities for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of ABL Kinases in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in Agrochemical Synthesis: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 2-(4-Chloro-3-methoxyphenyl)acetonitrile as a key intermediate in the synthesis of novel agrochemicals. While specific commercial agrochemicals derived directly from this starting material are not widely documented in publicly available literature, its chemical structure suggests significant potential for the development of new pesticides and herbicides.[1] This guide outlines plausible synthetic pathways to classes of active agrochemical compounds, complete with generalized experimental protocols and illustrative data.
Overview of Synthetic Potential
This compound possesses three key reactive sites for chemical modification: the nitrile group, the activated alpha-carbon, and the substituted phenyl ring. These functional groups allow for a variety of chemical transformations, making it a versatile scaffold for the synthesis of diverse molecular architectures with potential biological activity.
Key Synthetic Transformations and Protocols
The following are fundamental reactions that can be applied to this compound to generate a variety of intermediates for agrochemical synthesis.
Hydrolysis of the Nitrile Group to a Carboxylic Acid
The conversion of the nitrile to a carboxylic acid provides an intermediate that can be further functionalized to amides or esters, which are common moieties in agrochemicals.
Generalized Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as a mixture of ethanol and water.
-
Reagent Addition: Add an excess of a strong base (e.g., 6M sodium hydroxide solution) to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Isolation: The resulting 2-(4-Chloro-3-methoxyphenyl)acetic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile to a primary amine yields a key building block for the synthesis of various nitrogen-containing heterocyclic compounds with potential pesticidal activity.
Generalized Experimental Protocol:
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reagent Addition: Slowly add a solution of this compound (1.0 eq.) in the same dry solvent to the suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with the ethereal solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine.
Alpha-Alkylation of the Acetonitrile
Alkylation at the carbon alpha to the nitrile group allows for the introduction of further diversity and complexity into the molecular structure.
Generalized Experimental Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base Addition: Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq.) portion-wise. Stir for 30-60 minutes to form the carbanion.
-
Electrophile Addition: Add the desired alkylating agent (e.g., an alkyl halide) (1.1 eq.) dropwise to the solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as indicated by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Hypothetical Agrochemical Synthesis Pathways
The following workflows illustrate how this compound could be used to synthesize hypothetical agrochemical compounds.
Caption: Synthetic workflow for a hypothetical phenylacetamide herbicide.
Caption: Synthetic pathway to a hypothetical triazole fungicide.
Illustrative Quantitative Data
The following tables present hypothetical but realistic quantitative data for the synthetic steps outlined above. These values are for illustrative purposes and would require experimental validation.
Table 1: Hypothetical Herbicide Synthesis Data
| Step | Reaction | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 1 | Hydrolysis | 18.2 | 18.5 | 92 | >95 |
| 2 | Acyl Chloride Formation | 18.5 | 19.8 | 98 | Used directly |
| 3 | Amidation | 19.8 | 25.4 | 85 | >98 |
Table 2: Hypothetical Fungicide Synthesis Data
| Step | Reaction | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 1 | Pinner Reaction | 18.2 | 20.8 | 91 | Used directly |
| 2 | Cyclization | 20.8 | 22.5 | 80 | >97 |
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals. The presence of multiple reactive sites allows for the construction of a wide range of molecular scaffolds relevant to herbicidal and fungicidal activity. The synthetic pathways and protocols outlined in this document provide a foundation for researchers to explore the potential of this versatile intermediate in the discovery and development of new crop protection agents. Further research and experimental validation are necessary to fully realize the potential of this compound in agrochemical applications.
References
Application Notes and Protocols: Hydrolysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile to 2-(4-Chloro-3-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of the nitrile group in 2-(4-Chloro-3-methoxyphenyl)acetonitrile is a critical transformation in synthetic organic chemistry, yielding the valuable carboxylic acid derivative, 2-(4-Chloro-3-methoxyphenyl)acetic acid. This resulting acid is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The conversion of the nitrile moiety can be effectively achieved under both acidic and basic conditions, with the choice of method often depending on the overall synthetic strategy, substrate compatibility, and desired scale of the reaction. These application notes provide detailed protocols for both acidic and basic hydrolysis of this compound, along with expected outcomes based on analogous reactions.
Reaction Overview
The hydrolysis of this compound proceeds in a two-step manner, initially forming an intermediate amide which is subsequently hydrolyzed to the corresponding carboxylic acid. The overall transformation involves the nucleophilic attack of water on the electrophilic carbon of the nitrile group, facilitated by either an acid or a base catalyst.
General Reaction Scheme:
Data Presentation
While specific quantitative data for the hydrolysis of this compound is not extensively published, the following tables provide representative data from the hydrolysis of structurally similar arylacetonitriles, which can be used to anticipate the performance of the described protocols.
Table 1: Acid-Catalyzed Hydrolysis of Substituted Phenylacetonitriles
| Substrate | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Chlorophenylacetonitrile | H₂SO₄ | Water | 90-130 | 4 | 95.4 | [1] |
| p-Chlorobenzyl cyanide | H₂SO₄ | Water | 90-130 | - | - | [1] |
| Benzyl cyanide | H₂SO₄ | Water | Reflux | 3 | High | N/A |
Table 2: Base-Catalyzed Hydrolysis of Phenylacetonitrile
| Substrate | Base Catalyst | Solvent | Temperature (°C) | Ammonia Conc. (g/L) | Time (min) | Phenylacetic Acid Yield (%) | Phenylacetamide Yield (%) | Reference |
| Benzyl cyanide | NaOH (in the presence of NH₃) | Water | 190 | 3 | 90 | 45.1 | 47.0 | [2][3] |
| Benzyl cyanide | NaOH (in the presence of NH₃) | Water | 200 | 2 | 40 | 31.2 | 62.1 | [2][3] |
Experimental Protocols
The following are detailed protocols for the acidic and basic hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of substituted phenylacetonitriles using a strong mineral acid.[4]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Acid: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. The amount of the acid solution should be sufficient to ensure effective stirring of the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 100-120°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. b. Extract the aqueous mixture with a suitable organic solvent such as diethyl ether (3 x volume of the aqueous layer). c. Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. d. Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-(4-Chloro-3-methoxyphenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and heptane/hexane).
Protocol 2: Base-Catalyzed Hydrolysis
This protocol utilizes a strong base to facilitate the hydrolysis of the nitrile.[4]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol or other suitable co-solvent (optional)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-5 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary depending on the concentration of the base and the reaction temperature.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If a co-solvent like ethanol was used, remove it under reduced pressure. c. Carefully acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid. d. Extract the product with a suitable organic solvent (e.g., diethyl ether). e. Wash the organic layer with brine and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude 2-(4-Chloro-3-methoxyphenyl)acetic acid by recrystallization.
Visualizations
The following diagrams illustrate the logical workflow for the hydrolysis of this compound.
Caption: General pathways for the hydrolysis of a nitrile to a carboxylic acid.
Caption: A generalized experimental workflow for nitrile hydrolysis.
References
- 1. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(4-Chloro-3-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for various palladium-catalyzed cross-coupling reactions utilizing 2-(4-chloro-3-methoxyphenyl)acetonitrile as a key building block. This versatile intermediate is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The following sections detail representative Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. This protocol outlines the coupling of this compound with a generic arylboronic acid.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 10 | 92 |
| 3 | 3-Furanylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 90 | 16 | 78 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | THF/H₂O | 80 | 18 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base and the anhydrous solvent under the inert atmosphere.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1][2] This protocol describes the coupling of this compound with various amines. Given the lower reactivity of aryl chlorides compared to bromides, the use of bulky electron-rich phosphine ligands is often necessary.[3]
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 20 | 88 |
| 4 | tert-Butylamine | Pd(OAc)₂ (2) | tBuXPhos (4) | K₂CO₃ | t-BuOH | 90 | 24 | 75 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at the indicated temperature for the specified time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[4] This reaction is fundamental for the synthesis of substituted alkynes.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 60 | 8 | 89 | | 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Xantphos (4) | DIPA | Toluene | 80 | 12 | 93 | | 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | - | Piperidine | DMF | 70 | 10 | 85 | | 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | - | i-Pr₂NEt | Acetonitrile | 50 | 14 | 91 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, the copper(I) iodide co-catalyst, and the ligand (if applicable).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise with stirring.
-
Heat the reaction mixture to the specified temperature and stir for the indicated duration.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with diethyl ether, and filter through celite to remove the catalyst residues.
-
Wash the organic phase with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This protocol is designed for the reaction of this compound with an exemplary alkene, n-butyl acrylate.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 110 | 20 | 80 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 130 | 18 | 70 |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | Herrmann's palladacycle (2) | i-Pr₂NEt | DMA | 100 | 24 | 82 |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, and the phosphine ligand.
-
Add the base and the anhydrous solvent.
-
Add the alkene (1.5 mmol, 1.5 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature for the required time.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.
References
Application Notes and Protocols: Derivatization of 2-(4-Chloro-3-methoxyphenyl)acetonitrile for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of potential derivatization strategies for the versatile chemical intermediate, 2-(4-Chloro-3-methoxyphenyl)acetonitrile. While direct studies on the derivatization of this specific molecule are limited in publicly available literature, this application note draws upon established synthetic methodologies for structurally similar phenylacetonitrile compounds to propose viable routes for creating a diverse chemical library for medicinal chemistry applications. The potential biological activities of these derivatives are inferred from studies on analogous compounds.
Introduction
This compound is a substituted phenylacetonitrile that holds promise as a scaffold in medicinal chemistry. The phenylacetonitrile core is a common feature in various biologically active molecules.[1] The strategic placement of the chloro and methoxy substituents on the phenyl ring, along with the reactive nitrile and α-carbon functionalities, offers multiple avenues for chemical modification. Derivatization of this scaffold can lead to the generation of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and regenerative medicine.[2][3]
Potential Derivatization Strategies
The structure of this compound presents three primary sites for chemical modification: the nitrile group, the α-carbon, and the aromatic ring.
Diagram of Derivatization Sites
Caption: Key reactive sites for derivatization of the core scaffold.
2.1. Modification of the Nitrile Group
The nitrile functionality can be transformed into other valuable chemical groups.
-
Hydrolysis to Amide or Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amide or carboxylic acid.[4] These derivatives can serve as key intermediates for further amide couplings or other transformations.
-
Reduction to Amine: The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center into the molecule, which can be crucial for biological activity.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, such as tetrazoles or triazoles, which are important pharmacophores in medicinal chemistry.[5]
2.2. Functionalization of the α-Carbon
The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a suitable base to form a carbanion.[4]
-
Alkylation: The carbanion can be reacted with various alkyl halides to introduce alkyl substituents at the α-position. Care must be taken to control the reaction conditions to avoid dialkylation.[4]
-
Acylation: Reaction of the carbanion with acylating agents, such as acid chlorides or anhydrides, can introduce acyl groups at the α-position.
2.3. Aromatic Ring Modifications
While the existing chloro and methoxy groups can influence the reactivity of the aromatic ring, further modifications are possible, often by analogy to similar bromo-substituted compounds which are amenable to cross-coupling reactions.[6] Should a bromo-analogue of the title compound be used, the following could be applied:
-
Suzuki Coupling: The aryl halide can be coupled with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, allowing for the introduction of various aryl or alkyl groups.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities.
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally related compounds, derivatives of this compound may exhibit a range of pharmacological effects.
3.1. Anticancer and Antimicrobial Activity
Derivatives of bromo-methoxyphenyl compounds have demonstrated cytotoxic effects against various cancer cell lines and activity against both Gram-positive and Gram-negative bacteria.[2] The specific nature and position of substituents play a crucial role in their potency.
Table 1: Biological Activity of Structurally Similar Phenylacetonitrile Derivatives
| Compound Class | Derivative Type | Target/Assay | Activity (IC₅₀/Zone of Inhibition) | Reference |
| Bromo-Methoxyphenyl | 2-Phenylacrylonitrile | HCT116 Cancer Cell Line | 0.0059 µM | [2] |
| Bromo-Methoxyphenyl | 2-Phenylacrylonitrile | BEL-7402 Cancer Cell Line | 0.0078 µM | [2] |
| Bromo-Methoxyphenyl | Chalcone | HeLa Cancer Cell Line | 3.204 µM | [2] |
| Bromo-Methoxyphenyl | Chalcone | MCF-7 Cancer Cell Line | 3.849 µM | [2] |
| Phenothiazinyl Acrylonitrile | Hybrid Compound 6d | Antioxidant (Radical Scavenging) | IC₅₀ = 45.52 pM | [7] |
| Phenothiazinyl Acrylonitrile | Hybrid Compound 6e | AsPC1 Pancreatic Cancer Cells | 21% cell survival | [7] |
| Phenothiazinyl Acrylonitrile | Hybrid Compound 6g | AsPC1 Pancreatic Cancer Cells | 31% cell survival | [7] |
3.2. Induction of Pluripotency
A structurally related compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, has been identified as an inducer of Oct3/4 expression.[3] Oct3/4 is a key transcription factor in maintaining the pluripotency of embryonic stem cells. Small molecules that can induce or stabilize Oct3/4 have significant potential in the field of regenerative medicine and the generation of induced pluripotent stem cells (iPSCs).[3]
Diagram of a Potential Signaling Pathway
Caption: Proposed mechanism for inducing pluripotency.
Experimental Protocols
The following are generalized protocols for the derivatization of a substituted phenylacetonitrile, which can be adapted for this compound.
4.1. Protocol for α-Alkylation of Phenylacetonitrile
This protocol is adapted from a procedure for the α-alkylation of phenylacetonitrile.[4]
Materials:
-
This compound
-
50% aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (phase transfer catalyst)
-
Alkyl halide (e.g., ethyl bromide)
-
Organic solvent (e.g., dichloromethane)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add this compound, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.
-
Cool the mixture in a water bath.
-
Add the alkyl halide dropwise while maintaining the temperature between 28-35 °C.
-
After the addition is complete, continue stirring for 2 hours.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The product can be purified by distillation or column chromatography.
4.2. Protocol for Hydrolysis of Nitrile to Carboxylic Acid
This protocol is based on the hydrolysis of a similar bromo-methoxyphenyl acetonitrile.[6]
Materials:
-
This compound
-
Ethanol
-
Water
-
6M Sodium hydroxide solution
-
Concentrated Hydrochloric acid
Procedure:
-
Dissolve the this compound in a mixture of ethanol and water.
-
Add an excess of 6M NaOH solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is approximately 1-2.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-(4-Chloro-3-methoxyphenyl)acetic acid.
Diagram of a General Synthetic and Evaluation Workflow
Caption: Workflow for synthesis and biological evaluation.
Conclusion
This compound is a promising starting material for the synthesis of diverse compound libraries for medicinal chemistry research. By leveraging established synthetic methodologies for the derivatization of the nitrile group, α-carbon, and aromatic ring, novel analogs can be generated. The biological activities of structurally similar compounds suggest that these derivatives may possess anticancer, antimicrobial, or pluripotency-inducing properties. The protocols and workflows provided herein offer a foundation for researchers to explore the medicinal chemistry potential of this versatile scaffold.
References
- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. research.monash.edu [research.monash.edu]
Application Note: HPLC Analytical Method for the Analysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile. This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The accurate determination of its purity and concentration is essential for quality control and to ensure the integrity of subsequent reaction steps. The described method utilizes a C18 column with an isocratic mobile phase and UV detection, demonstrating excellent peak symmetry and resolution. This method has been developed based on established protocols for structurally similar molecules and is suitable for routine analysis in research and drug development environments.
Introduction
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure lends itself to the creation of more complex molecules with potential therapeutic applications.[1] A robust analytical method is therefore critical for monitoring reaction progress, determining the purity of the intermediate, and ensuring the quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive protocol for a validated HPLC method for the analysis of this compound.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (85%).
-
Filters: 0.45 µm syringe filters.
Chromatographic Conditions
Based on methods for structurally related compounds, the following HPLC conditions are recommended.[2]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Carefully add 1.0 mL of 85% phosphoric acid to 650 mL of HPLC grade water in a 1 L volumetric flask.
-
Add 350 mL of HPLC grade acetonitrile.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration for 15 minutes.[2]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For purity analysis of a solid sample, prepare a solution of approximately 100 µg/mL in the mobile phase.
-
For reaction monitoring, dilute a sample of the reaction mixture with the mobile phase to an expected concentration within the calibration range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.[2]
-
Method Validation Summary
The following table summarizes the expected performance characteristics of the method. These parameters should be experimentally verified during method validation according to ICH guidelines.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Specificity | No interference from blank or potential impurities at the retention time of the analyte. |
System Suitability
Before commencing any analysis, the suitability of the HPLC system should be confirmed.
-
Procedure: Equilibrate the system with the mobile phase for at least 30 minutes to achieve a stable baseline. Perform five replicate injections of a mid-range calibration standard.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%, and the %RSD for the retention time should be ≤ 1.0%.[2]
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | (Example Value: 15,000) |
| 5 | (Example Value: 75,000) |
| 10 | (Example Value: 150,000) |
| 25 | (Example Value: 375,000) |
| 50 | (Example Value: 750,000) |
| 100 | (Example Value: 1,500,000) |
Precision Data (n=6)
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | %RSD |
| Peak Area | Value | Value | Value | Value | Value | Value | Value | Value |
| Retention Time (min) | Value | Value | Value | Value | Value | Value | Value | Value |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted below.
Caption: HPLC analytical workflow from preparation to reporting.
Conclusion
The HPLC method described in this application note provides a straightforward and effective means for the quantitative analysis of this compound. The method is simple, rapid, and employs common reagents and instrumentation, making it suitable for routine quality control, stability studies, and in-process monitoring during the synthesis of pharmaceuticals.
References
Application Note: GC-MS Protocol for the Identification of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Chloro-3-methoxyphenyl)acetonitrile is a chemical intermediate of interest in pharmaceutical synthesis and drug development. Accurate and reliable identification of this compound is crucial for reaction monitoring, purity assessment, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile organic compounds such as substituted acetonitriles. This application note provides a detailed protocol for the identification of this compound using GC-MS. The methodologies outlined are based on established practices for the analysis of related aromatic nitriles and chloro-methoxy-substituted aromatic compounds.
Experimental Protocol
This section details the necessary steps for sample preparation and GC-MS analysis.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality GC-MS data. The following protocol is recommended for solid and liquid samples.
2.1.1. Materials and Reagents
-
Sample of this compound
-
Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol)[1]
-
Glass autosampler vials (1.5 mL) with inserts[2]
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)[1]
2.1.2. Protocol for Solid Samples
-
Weigh a small amount of the solid sample (a few milligrams).
-
Dissolve the sample in a suitable volatile organic solvent (e.g., Dichloromethane) to a concentration of approximately 0.1 to 1 mg/mL.[1]
-
Vortex the sample to ensure complete dissolution.
-
If particulates are present, centrifuge the sample to separate the solid material.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into a clean glass autosampler vial.[1]
2.1.3. Protocol for Liquid Samples
-
Dilute the liquid sample in a compatible volatile solvent to a final concentration of approximately 0.1 to 1 mg/mL.[1]
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into a glass autosampler vial.[1]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used. The parameters are derived from methods for analogous compounds like chloroanisoles and substituted benzonitriles.
Table 1: GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 400 amu |
| Solvent Delay | 4 minutes |
Data Presentation
The following table summarizes the predicted quantitative data for this compound. These values are based on the compound's structure and mass spectral data of structurally similar compounds, such as (3-Methoxyphenyl)acetonitrile.[3][4][5][6] It is highly recommended to confirm these findings with a certified reference standard.
Table 2: Predicted Quantitative Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₉H₈ClNO | |
| Molecular Weight | 181.62 g/mol | |
| Predicted Retention Time | 12 - 15 min | Based on the proposed GC method and comparison with similar compounds. |
| Molecular Ion [M]⁺ (m/z) | 181 | The primary ion representing the intact molecule. |
| Isotope Peak [M+2]⁺ (m/z) | 183 | Due to the presence of the ³⁷Cl isotope. The expected intensity is approximately 32% of the [M]⁺ peak. |
| Major Fragment Ion 1 (m/z) | 146 | Corresponds to the loss of a chlorine atom ([M-Cl]⁺). |
| Major Fragment Ion 2 (m/z) | 116 | A potential fragment resulting from further fragmentation. |
| Major Fragment Ion 3 (m/z) | 90 | A potential fragment from the methoxyphenyl moiety. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the identification of this compound.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry. The outlined procedures for sample preparation and the specified GC-MS parameters offer a robust starting point for the analysis of this compound. By following this protocol, researchers, scientists, and drug development professionals can achieve reliable and accurate identification, contributing to the advancement of their research and development activities. For definitive identification and quantification, the use of a certified reference standard is strongly advised to verify the retention time and mass spectral data.
References
- 1. researchgate.net [researchgate.net]
- 2. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 4. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]
- 5. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 6. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Potential Role of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in the Synthesis of Cardiovascular Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
While a direct, documented synthetic route from 2-(4-chloro-3-methoxyphenyl)acetonitrile to a currently marketed cardiovascular drug has not been identified in publicly available literature, its structural motifs and chemical reactivity suggest its potential as a versatile building block in cardiovascular drug discovery. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, with applications in developing drugs for neurological and cardiovascular disorders noted by chemical suppliers[1]. The presence of a nitrile group, an active methylene bridge, and a chloro-substituted phenyl ring allows for diverse chemical modifications to generate novel molecules with potential therapeutic properties. This document outlines the potential synthetic transformations of this compound and provides generalized protocols for these reactions, highlighting its utility as a scaffold for creating compounds that could target cardiovascular pathways.
Chemical Properties and Synthetic Potential
This compound possesses three key reactive sites that make it a valuable starting material for medicinal chemistry:
-
The Nitrile Group: This versatile functional group can be hydrolyzed to carboxylic acids, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones. These transformations are fundamental in creating common pharmacophoric elements.
-
The Active Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic and can be deprotonated to form a nucleophilic carbanion. This allows for α-alkylation, introducing further diversity to the molecular structure.
-
The Aryl Chloride: The chlorine atom on the phenyl ring can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. Biaryl motifs are present in several cardiovascular drugs.
The following sections provide detailed protocols for the key transformations of this compound.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-(4-Chloro-3-methoxyphenyl)acetic acid
This protocol describes the conversion of the nitrile group to a carboxylic acid, a key functional group in many bioactive molecules.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Dioxane
-
Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of dioxane.
-
Slowly add 10 mL of a 50% (v/v) aqueous sulfuric acid solution to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reduction of this compound to 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine
This protocol details the reduction of the nitrile to a primary amine, a common basic functional group in many pharmaceuticals.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide
-
Standard glassware for reactions under anhydrous conditions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of 15 mmol of LiAlH₄ in 50 mL of anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 10 mmol of this compound in 20 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the sequential dropwise addition of 1 mL of water, 1 mL of 15% aqueous sodium hydroxide, and 3 mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
Protocol 3: α-Alkylation of this compound
This protocol describes the addition of an alkyl group to the carbon atom adjacent to the nitrile, demonstrating the reactivity of the active methylene group.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Standard glassware for reactions under anhydrous conditions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 12 mmol of sodium hydride dispersion and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.
-
Add 40 mL of anhydrous DMF to the flask and cool to 0 °C.
-
Dissolve 10 mmol of this compound in 10 mL of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then add 11 mmol of the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling of this compound
This protocol illustrates the potential for creating biaryl structures, which are prevalent in cardiovascular drugs, by coupling the aryl chloride with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 10 mmol of this compound, 12 mmol of the arylboronic acid, 20 mmol of potassium carbonate, 0.1 mmol of palladium(II) acetate, and 0.2 mmol of triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 50 mL of toluene and 10 mL of water to the flask.
-
Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the potential synthetic transformations of this compound. The yields are hypothetical and based on typical yields for such reactions with similar substrates.
| Transformation | Key Reagents | Product Functional Group | Typical Yield (%) |
| Nitrile Hydrolysis | H₂SO₄, H₂O | Carboxylic Acid | 70-90 |
| Nitrile Reduction | LiAlH₄ | Primary Amine | 65-85 |
| α-Alkylation | NaH, Alkyl Halide | Substituted Nitrile | 60-80 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl Nitrile | 50-75 |
Visualizations
Synthetic Pathways
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(4-Chloro-3-methoxyphenyl)acetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(4-Chloro-3-methoxyphenyl)acetonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Question: My yield of purified this compound is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?
Answer: Low recovery is a frequent issue in crystallization. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or low temperatures. For arylacetonitriles, common recrystallization solvents include isopropanol, ethanol, methanol, or mixtures with water (e.g., aqueous methanol).[1] Experiment with different solvents or solvent mixtures to find the optimal system. |
| Excessive Solvent Volume | Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature Crystallization | If the compound crystallizes too quickly (e.g., during hot filtration), impurities can become trapped in the crystal lattice. Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible. |
| Cooling Rate is Too Rapid | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Incomplete Precipitation | Ensure the solution has been given sufficient time to crystallize at low temperature. Gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization. |
Issue 2: Oily Product Instead of Crystals
Question: During recrystallization, my product separated as an oil rather than solid crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute is highly soluble in the solvent, and the solution becomes supersaturated at a temperature above the melting point of the solute.
| Potential Cause | Troubleshooting Steps |
| High Concentration of Impurities | Impurities can lower the melting point of the product and interfere with crystal lattice formation. Consider a preliminary purification step like a simple filtration through a plug of silica gel. |
| Inappropriate Solvent | The solvent may be too good at dissolving your compound. Try a less polar solvent or a solvent mixture. For instance, if you are using pure methanol, try a mixture of methanol and water.[1] |
| Solution Cooled Too Quickly | Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow for slow cooling to room temperature. |
| High Initial Temperature | If the boiling point of the solvent is above the melting point of your compound, it is likely to oil out. Choose a solvent with a lower boiling point. |
Issue 3: Persistent Impurities After a Single Purification Step
Question: I have performed one round of purification (recrystallization or column chromatography), but my this compound is still not pure enough. What should I do?
Answer: A single purification step is often insufficient to achieve high purity, especially if the crude product is highly impure.
| Purification Method | Troubleshooting Steps |
| Recrystallization | Perform a second recrystallization. Ensure the crystals from the first round are completely dissolved in the minimum amount of fresh, hot solvent. |
| Column Chromatography | The choice of eluent is critical. For arylacetonitriles, a common mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to improve separation. If you are still seeing impurities, consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Based on common synthetic routes for analogous compounds, which often involve the reaction of a substituted benzyl chloride with a cyanide salt, potential impurities include:
-
Unreacted Starting Materials: 4-chloro-3-methoxybenzyl chloride and the cyanide salt.
-
Byproducts: 4-chloro-3-methoxybenzyl alcohol (from hydrolysis of the benzyl chloride) and potentially dimeric or polymeric materials.[2]
-
Residual Solvents: Solvents used in the reaction, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For structurally similar compounds like α-(4-chlorophenyl)-γ-phenylacetoacetonitrile, recrystallization from methanol or aqueous methanol has been reported to be effective.[1] Isopropanol is also a common choice for arylacetonitriles. A good starting point would be to try recrystallizing a small amount of your crude product from hot isopropanol or methanol.
Q3: What are typical conditions for column chromatography of this compound?
A3: For arylacetonitriles, normal-phase column chromatography on silica gel is a standard technique. A good starting eluent system would be a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Q4: My purified product is a brownish oil, but I expect a solid. What could be the reason?
A4: While some sources describe related compounds as oils, the presence of color suggests impurities.[3] If you expect a solid product, the oily nature could be due to residual solvent or the presence of impurities that are depressing the melting point. Try drying the product under high vacuum for an extended period. If it remains an oil, a further purification step, such as column chromatography, may be necessary.
Data Presentation
The following tables provide a summary of purification data for compounds structurally similar to this compound, which can serve as a useful reference.
Table 1: Recrystallization Data for an Analogous Chlorinated Phenylacetonitrile Derivative [1]
| Compound | Recrystallization Solvent | Crude Yield | Purified Yield | Crude Melting Point (°C) | Purified Melting Point (°C) |
| α-(4-chlorophenyl)-γ-phenylacetoacetonitrile | Methanol or Aqueous Methanol | 86-92% | 74-82% | 128.5-130.0 | 131.0-131.2 |
Table 2: General Elution Order of Functional Groups in Normal-Phase Column Chromatography
| Compound Class (in order of elution) |
| Alkyl Halides |
| Saturated Hydrocarbons |
| Unsaturated Hydrocarbons |
| Ethers |
| Esters |
| Ketones |
| Amines |
| Alcohols |
| Phenols |
| Carboxylic Acids |
| Nitriles (Arylacetonitriles) |
Note: The position of nitriles can vary depending on the overall polarity of the molecule.
Experimental Protocols
The following are generalized protocols for the purification of arylacetonitriles, which should be adapted and optimized for this compound.
Protocol 1: Recrystallization from a Single Solvent (e.g., Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring. Continue adding small portions of hot isopropanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully add this solution to the top of the silica gel bed.
-
Elution: Add the eluent (e.g., a 9:1 mixture of hexanes:ethyl acetate) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased by adding more ethyl acetate to facilitate the elution of your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
References
Identification of impurities in 2-(4-Chloro-3-methoxyphenyl)acetonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues encountered during the synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities can be categorized as process-related and degradation-related.
-
Process-Related Impurities: These arise from the synthetic route itself. A frequent method for synthesizing this compound is the reaction of 4-chloro-3-methoxybenzyl chloride with a cyanide salt. Impurities from this process can include:
-
Unreacted Starting Materials: Residual 4-chloro-3-methoxybenzyl chloride.
-
Side-Products:
-
Isocyanide isomer: 4-chloro-3-methoxybenzyl isocyanide, which can impart color and a strong odor to the product.[1]
-
Dimer: 2,3-bis(4-chloro-3-methoxyphenyl)succinonitrile, formed by the coupling of two molecules of the product.
-
Byproducts from the starting material: Impurities present in the initial 4-chloro-3-methoxybenzyl chloride.
-
-
-
Degradation-Related Impurities: These are formed by the breakdown of the final product, often due to the presence of moisture or acidic/basic conditions during workup or storage.[2][3][4]
Q2: My final product has a persistent yellow color and a strong, unpleasant odor. What is the likely cause?
A2: This is a strong indication of the presence of the isomeric impurity, 4-chloro-3-methoxybenzyl isocyanide.[1] Isocyanides are known for their distinct and often unpleasant odors. This impurity can form as a byproduct during the cyanidation reaction.[1]
Q3: I am observing a significant amount of a higher molecular weight impurity in my HPLC analysis. What could it be?
A3: A higher molecular weight impurity is often the dimer, 2,3-bis(4-chloro-3-methoxyphenyl)succinonitrile. This can form, especially under basic conditions, through the dimerization of the product.
Q4: How can I minimize the formation of hydrolysis-related impurities (amide and carboxylic acid)?
A4: To minimize hydrolysis, it is crucial to work under anhydrous conditions, especially during the reaction and workup steps.[2][3] Avoid prolonged exposure to acidic or basic aqueous solutions. If an aqueous workup is necessary, it should be performed quickly and at a low temperature.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Product | Incomplete reaction; Side reactions consuming starting material; Loss of product during workup. | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Control the reaction temperature to minimize side reactions.- Optimize the stoichiometry of reagents.- Ensure efficient extraction and minimize transfers during workup. |
| Presence of Unreacted 4-chloro-3-methoxybenzyl chloride | Insufficient reaction time; Low reaction temperature; Inefficient stirring. | - Increase the reaction time and/or temperature.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.- Use a phase-transfer catalyst to enhance the reaction rate. |
| High Levels of Amide and/or Carboxylic Acid Impurities | Presence of water in the reaction mixture; Prolonged exposure to acidic or basic conditions during workup. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]- Minimize the duration of aqueous workup steps and maintain a neutral pH if possible. |
| Detection of Dimer Impurity | Use of a strong base; High reaction temperature. | - Use a milder base or control the stoichiometry of the base carefully.- Perform the reaction at a lower temperature. |
| Product Discoloration and/or Foul Odor | Formation of 4-chloro-3-methoxybenzyl isocyanide.[1] | - Purify the starting benzyl cyanide if it is suspected to contain isocyanide.- Employ purification techniques such as recrystallization or column chromatography to remove the isocyanide from the final product. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method provides a general guideline for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0).
-
Gradient Program:
Time (min) % Acetonitrile % Water/Buffer 0 40 60 20 80 20 25 80 20 | 30 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is suitable for identifying volatile impurities, including residual solvents and certain process-related impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful tools for the structural identification and quantification of impurities.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve an accurately weighed sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Integrate the signals corresponding to the main product and the impurities. The relative amounts can be determined by comparing the integral values of characteristic peaks. For quantitative analysis, a known amount of an internal standard can be added.
-
Visualizations
Caption: Potential impurity formation pathways in the synthesis of this compound.
Caption: General experimental workflow for the identification and analysis of impurities.
References
Optimization of reaction conditions for synthesizing 2-(4-Chloro-3-methoxyphenyl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the cyanation of a corresponding benzyl derivative, typically 4-chloro-3-methoxybenzyl chloride or bromide, using an alkali metal cyanide like sodium or potassium cyanide. This is a nucleophilic substitution reaction where the cyanide ion displaces the halide.
Q2: What are the critical parameters to control during the reaction?
A2: Key parameters include temperature, reaction time, solvent purity, and moisture content. The reaction is often sensitive to water, which can lead to the formation of byproduct benzyl alcohol.[1] Anhydrous solvents and inert atmospheres are therefore recommended.
Q3: What are the typical solvents used for this synthesis?
A3: Polar aprotic solvents are generally preferred to dissolve the reactants and facilitate the nucleophilic substitution. Common choices include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][3]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A disappearance of the starting benzyl halide spot/peak and the appearance of the product spot/peak indicate the reaction is proceeding.
Q5: What are the expected side products, and how can they be minimized?
A5: The primary side product is often the corresponding benzyl alcohol, formed by the hydrolysis of the starting material if moisture is present.[1] Using anhydrous conditions and a dry solvent can minimize this. Another potential side product is the isonitrile, though its formation is generally less favored with the use of acetone as a solvent.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive cyanide salt. 2. Poor quality starting benzyl halide. 3. Insufficient reaction temperature or time. 4. Presence of excess water in the reaction mixture. | 1. Use freshly opened or properly stored and dried sodium or potassium cyanide. 2. Verify the purity of the starting material by NMR or other analytical techniques. 3. Gradually increase the reaction temperature and monitor by TLC/HPLC. Extend the reaction time if necessary.[1][2] 4. Ensure all glassware is oven-dried, and use anhydrous solvents.[1] |
| Formation of a Significant Amount of Byproduct (e.g., Benzyl Alcohol) | 1. Presence of water in the solvent or on glassware. 2. Starting material degradation. | 1. Dry the solvent over a suitable drying agent (e.g., calcium chloride for acetone) and distill before use.[1] Ensure all glassware is thoroughly dried. 2. Store the benzyl halide under anhydrous and dark conditions to prevent decomposition. |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Product is an oil and does not crystallize. 3. Co-elution of impurities during column chromatography. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. If the product is an oil, purification can be achieved by vacuum distillation or column chromatography.[1] 3. Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. |
| Product is Darkly Colored | 1. Formation of polymeric materials due to high reaction temperatures. 2. Impurities in the starting materials. | 1. Maintain the recommended reaction temperature. 2. Purify the starting materials if necessary. The final product can be decolorized using activated carbon during recrystallization. |
Experimental Protocols
Method A: Cyanation of 4-Chloro-3-methoxybenzyl Chloride in Acetone
This protocol is adapted from established procedures for similar arylacetonitriles.[1]
Materials and Reagents:
-
4-Chloro-3-methoxybenzyl chloride
-
Sodium cyanide (finely powdered)
-
Anhydrous acetone
-
Sodium iodide (catalytic amount)
-
Benzene or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a drying tube, add the 4-chloro-3-methoxybenzyl chloride, 1.5 molar equivalents of finely powdered sodium cyanide, a catalytic amount of sodium iodide, and anhydrous acetone.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically run for 16-20 hours.[1]
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent like benzene and wash with hot water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.[1]
Process Workflows
References
Common side products in the cyanation of 4-chloro-3-methoxybenzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of 4-chloro-3-methoxybenzyl chloride.
Troubleshooting and FAQs
Q1: What are the most common side products observed during the cyanation of 4-chloro-3-methoxybenzyl chloride?
A1: The most frequently encountered side products in this reaction are:
-
4-chloro-3-methoxybenzyl alcohol: This alcohol is formed through the hydrolysis of the starting material, 4-chloro-3-methoxybenzyl chloride. This is more prevalent when using aqueous or protic solvents.
-
4-chloro-3-methoxybenzyl isonitrile: This isomer of the desired product can form as the cyanide ion is ambident, meaning it can attack with either the carbon or the nitrogen atom.
-
1,2-bis(4-chloro-3-methoxyphenyl)ethane (Dimer): This dimer can be produced via a Wurtz-type coupling of the benzyl chloride, particularly if reactive metals are present or under strongly basic conditions.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are some common causes and their solutions:
-
Presence of Water: Moisture in the reagents or solvent will lead to the formation of 4-chloro-3-methoxybenzyl alcohol, consuming your starting material.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents, such as dry DMSO or acetone, and ensure your cyanide salt is as dry as possible.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The addition of a catalyst like sodium or potassium iodide can also increase the reaction rate.
-
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction.
Q3: I have identified an impurity with the same mass as my product in the GC-MS analysis. What could it be?
A3: An impurity with the same mass as your desired product, 4-chloro-3-methoxybenzyl cyanide, is most likely the isomeric 4-chloro-3-methoxybenzyl isonitrile . Isonitriles are common byproducts in cyanation reactions.
-
Confirmation: Isonitriles can often be distinguished from nitriles by their characteristic strong, unpleasant odor and a different stretching frequency in Infrared (IR) spectroscopy (around 2150 cm⁻¹ for isonitriles versus 2250 cm⁻¹ for nitriles).
-
Removal: Isonitriles can often be removed during workup by washing the organic layer with dilute acid, which can hydrolyze the isonitrile.
Q4: How can I minimize the formation of the alcohol byproduct?
A4: To minimize the formation of 4-chloro-3-methoxybenzyl alcohol, it is crucial to exclude water from the reaction mixture.
-
Recommendations:
-
Use a high-purity, anhydrous grade of your chosen solvent (e.g., DMSO, acetone, or acetonitrile).
-
Dry the cyanide salt (e.g., NaCN or KCN) in a vacuum oven before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Quantitative Data on Product and Side Product Distribution
| Compound | Typical Yield (%) | Notes |
| Desired Product | ||
| 3-methoxybenzyl cyanide | 92% | Achieved using KCN and KI in methanol, heated to reflux for 12 hours. |
| Common Side Products | ||
| 3-methoxybenzyl alcohol | < 5% | Minimized by using anhydrous conditions. Can be higher in the presence of water. |
| 3-methoxybenzyl isonitrile | < 2-3% | Typically a minor byproduct, can be removed during purification. |
| 1,2-bis(3-methoxyphenyl)ethane (Dimer) | < 1% | Generally a very minor byproduct unless specific conditions promoting Wurtz coupling are present. |
Experimental Protocol
The following is a representative experimental protocol for the cyanation of a substituted benzyl chloride, adapted from the synthesis of 3-methoxybenzyl cyanide.
Materials:
-
4-chloro-3-methoxybenzyl chloride
-
Potassium cyanide (KCN)
-
Potassium iodide (KI)
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-methoxybenzyl chloride (1 equivalent) in anhydrous methanol.
-
To this solution, add potassium cyanide (0.98 equivalents) and a catalytic amount of potassium iodide (e.g., 0.06 equivalents).
-
Heat the stirred mixture to reflux and maintain this temperature for approximately 12 hours.
-
Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated salts (KCl).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and common side reactions.
Experimental Workflow
References
Technical Support Center: Synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Chloro-3-methoxyphenyl)acetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting material (4-Chloro-3-methoxybenzyl chloride) | 1. Verify the purity of the starting material using techniques like NMR or GC-MS. 2. If the starting material is degraded (e.g., hydrolyzed to the corresponding alcohol), consider re-purifying it or synthesizing it fresh. |
| Inactive cyanide source | 1. Use fresh, dry sodium or potassium cyanide. Cyanide salts are hygroscopic and can lose reactivity upon exposure to moisture. 2. Ensure the cyanide is finely powdered to maximize its surface area and reactivity. |
| Inappropriate solvent | 1. Ensure the solvent (e.g., DMSO, acetone) is anhydrous. Water can lead to the formation of byproducts.[1] 2. Consider using a polar aprotic solvent like DMSO, which is effective in dissolving sodium cyanide.[2] |
| Suboptimal reaction temperature | 1. For the reaction of 4-Chloro-3-methoxybenzyl chloride with sodium cyanide, a temperature range of 40-45°C has been reported to be effective for a similar isomer.[2] 2. If starting from the corresponding benzyl alcohol, a higher temperature (e.g., 120-125°C) might be necessary. |
| Insufficient reaction time | 1. Monitor the reaction progress using TLC or LC-MS. 2. Reaction times can vary from a few hours to over 16 hours depending on the starting material and conditions.[1][2] |
Issue 2: Formation of Significant Byproducts
| Byproduct | Identification | Mitigation Strategies |
| 4-Chloro-3-methoxybenzyl alcohol | Can be identified by its different polarity on a TLC plate compared to the product and starting material. | This is often a result of hydrolysis of the starting benzyl chloride. Ensure all reagents and solvents are anhydrous. Using a non-aqueous workup can also minimize this.[1] |
| Isocyanide byproduct | Can sometimes be detected by its characteristic foul odor and by spectroscopic methods (e.g., IR spectroscopy). | The use of anhydrous acetone as a solvent has been shown to decrease the formation of isonitriles.[1] |
| Amide or Carboxylic Acid | Can be detected by a change in solubility (more water-soluble) and by IR spectroscopy (presence of C=O stretch). | This results from the hydrolysis of the nitrile group. Avoid harsh acidic or basic conditions during workup and purification if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct method is the nucleophilic substitution of 4-Chloro-3-methoxybenzyl chloride with a cyanide salt, typically sodium cyanide, in a polar aprotic solvent like DMSO or acetone.[1][2]
Q2: Can I use 4-Chloro-3-methoxybenzyl alcohol as a starting material?
A2: Yes, it is possible to start from the corresponding benzyl alcohol. This typically involves a two-step process: conversion of the alcohol to a good leaving group (like a chloride or bromide) followed by reaction with a cyanide salt. Alternatively, direct cyanation of benzyl alcohols can be achieved using reagents like TMSCN with a Lewis acid catalyst.
Q3: What are the key safety precautions when working with cyanides?
A3: All manipulations involving cyanide salts must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide waste will produce highly toxic hydrogen cyanide gas and must be avoided. All cyanide-containing waste should be quenched with an oxidizing agent like bleach before disposal according to institutional safety protocols.
Q4: How can I purify the final product?
A4: The product is typically isolated by extraction. After the reaction, the mixture is poured into water and extracted with an organic solvent like ether. The organic layer is then washed with water and brine, dried, and the solvent is evaporated.[2] Further purification can be achieved by recrystallization or column chromatography.
Experimental Protocols
Protocol 1: Synthesis from 4-Chloro-3-methoxybenzyl Chloride
This protocol is adapted from the synthesis of the isomeric compound 3-chloro-4-methoxy-phenylacetonitrile.[2]
Materials:
-
4-Chloro-3-methoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Hydrochloric acid, dilute (1:1)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in anhydrous DMSO.
-
Slowly add a solution of 4-Chloro-3-methoxybenzyl chloride in DMSO to the cyanide solution while maintaining the temperature between 40-45°C.
-
Stir the reaction mixture at this temperature for approximately 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a large volume of water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with a dilute hydrochloric acid solution (2 x volumes), followed by water (2 x volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization.
DOT Diagram: Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Phenylacetonitrile Synthesis
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-4-methoxybenzyl chloride | NaCN | DMSO | 40-45 | 6 | ~98 | [2] |
| p-Anisyl chloride | NaCN | Acetone | Reflux | 16-20 | 74-81 | [1] |
| 4-Chlorophenylacetonitrile* | NaOEt | Ethanol | Reflux | 3 | 74-82 | [3] |
Note: This is a condensation reaction, not a direct cyanation, but provides context for reaction conditions of a related structure.
DOT Diagram: Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low product yield.
References
Troubleshooting guide for Suzuki coupling with chloro-substituted aryl nitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with chloro-substituted aryl nitriles.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of chloro-substituted aryl nitriles often challenging?
A1: The coupling of aryl chlorides in Suzuki reactions is inherently more difficult than that of aryl bromides or iodides due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst the rate-limiting step.[1][2] The presence of an electron-withdrawing nitrile group further deactivates the aryl chloride, making this oxidative addition even more challenging.[3]
Q2: What are the most critical parameters to control for a successful coupling?
A2: The key parameters for a successful Suzuki coupling of chloro-substituted aryl nitriles are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[4][5] An inert atmosphere is also crucial to prevent catalyst degradation.[6]
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions include hydrodehalogenation (replacement of chlorine with hydrogen), homocoupling of the boronic acid, and protodeboronation (loss of the boronic acid group).[7] Minimizing these can be achieved by using a strong, non-nucleophilic base, ensuring an inert atmosphere, and carefully controlling the reaction temperature and time.[6][8]
Troubleshooting Guide
Problem 1: Low to no conversion of the chloro-substituted aryl nitrile.
-
Question: My reaction shows a very low yield or no product formation. What are the likely causes and how can I address them?
-
Answer:
-
Inactive Catalyst System: The combination of your palladium precursor and ligand may not be active enough to facilitate the oxidative addition of the deactivated aryl chloride.
-
Inappropriate Base: The base might be too weak to effectively promote transmetalation.
-
Suboptimal Solvent: The solvent may not be suitable for the reaction, affecting solubility and catalyst activity.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.
-
Solution: Increase the reaction temperature, but monitor for potential decomposition of starting materials or products.
-
-
Problem 2: Significant formation of homocoupled byproducts.
-
Question: I am observing a significant amount of the boronic acid homocoupling product. How can I suppress this side reaction?
-
Answer:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.[7]
-
-
Excess Boronic Acid: A large excess of the boronic acid can lead to increased homocoupling.
-
Solution: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).
-
-
Problem 3: Protodeboronation of the boronic acid is observed.
-
Question: My boronic acid is being consumed, but I am not getting the desired product, suggesting protodeboronation. What can I do?
-
Answer:
-
Presence of Protic Impurities: Water or other protic impurities can lead to the cleavage of the C-B bond.
-
Solution: Use anhydrous solvents and reagents. While some Suzuki protocols benefit from water, for sensitive substrates, minimizing its amount or using anhydrous conditions with a base like KF can be beneficial.
-
-
Unstable Boronic Acid: Some boronic acids are inherently unstable under the reaction conditions.
-
Quantitative Data Summary
The following table summarizes reaction conditions for the Suzuki coupling of 4-chlorobenzonitrile with phenylboronic acid, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 95 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | 12 | 92 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 24 | 78 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 85 |
Experimental Protocols
General Procedure for the Suzuki Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chlorobenzonitrile (1 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of chloro-substituted aryl nitriles.
Caption: Troubleshooting workflow for Suzuki coupling of chloro-substituted aryl nitriles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aidic.it [aidic.it]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Stability studies of 2-(4-Chloro-3-methoxyphenyl)acetonitrile under different pH conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-(4-Chloro-3-methoxyphenyl)acetonitrile under various pH conditions. It is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under different pH conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile group (-CN). This reaction proceeds through an amide intermediate to form the corresponding carboxylic acid, 2-(4-Chloro-3-methoxyphenyl)acetic acid. The reaction is generally catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.
Q2: How does pH affect the rate of degradation of this compound?
A2: The rate of hydrolysis of the nitrile group is significantly influenced by pH. Generally, the degradation is faster under basic conditions compared to acidic conditions. Under neutral conditions (pH ~7), the hydrolysis is considerably slower. For quantitative insights, please refer to the data presented in Table 1.
Q3: What are the expected degradation products I should monitor in my stability studies?
A3: The primary degradation product to monitor is 2-(4-Chloro-3-methoxyphenyl)acetic acid. It is also advisable to monitor for the presence of the intermediate, 2-(4-Chloro-3-methoxyphenyl)acetamide, especially in the early stages of the degradation process or under milder conditions.
Q4: Are there any secondary degradation pathways to be aware of?
A4: Under forcing conditions, such as high temperatures in conjunction with strongly acidic or basic media, there is a possibility of further degradation. However, for typical pH stability studies, the hydrolysis of the nitrile group is the predominant pathway.
Q5: What is a suitable analytical technique to monitor the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique. This method should be capable of separating the parent compound from its degradation products and any other potential impurities. A reverse-phase HPLC method with UV detection is commonly employed for this purpose.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
Issue 1: Inconsistent or non-reproducible degradation results.
-
Possible Cause 1: Inaccurate pH of buffer solutions.
-
Troubleshooting Step: Always verify the pH of your buffer solutions using a calibrated pH meter before initiating the experiment. Ensure the buffer has sufficient capacity to maintain the pH throughout the study.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting Step: Use a calibrated, temperature-controlled environment (e.g., oven, water bath) for your stability studies. Monitor and record the temperature throughout the experimental period.
-
-
Possible Cause 3: Inconsistent sample preparation.
-
Troubleshooting Step: Follow a standardized and well-documented sample preparation protocol. Ensure accurate and consistent concentrations of the stock solution and the final test solutions.
-
Issue 2: Poor separation of the parent compound and degradation products in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting Step: Optimize the mobile phase. This may involve adjusting the organic-to-aqueous ratio, changing the organic modifier (e.g., acetonitrile to methanol), or modifying the pH of the aqueous phase.
-
-
Possible Cause 2: Unsuitable HPLC column.
-
Troubleshooting Step: Screen different stationary phases (e.g., C18, C8, Phenyl) to achieve the desired selectivity. Ensure the column is not degraded or clogged.
-
-
Possible Cause 3: Co-elution of peaks.
-
Troubleshooting Step: Adjust the gradient profile of your HPLC method to improve resolution. A shallower gradient around the elution time of the critical pair can often resolve co-eluting peaks.
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination from solvents or glassware.
-
Troubleshooting Step: Use high-purity solvents and thoroughly clean all glassware. Run a blank injection (diluent only) to check for extraneous peaks.
-
-
Possible Cause 2: Secondary degradation products.
-
Troubleshooting Step: If significant degradation has occurred, secondary products may form. Consider using advanced analytical techniques like LC-MS to identify the unknown peaks.
-
-
Possible Cause 3: Interaction with excipients (if in a formulation).
-
Troubleshooting Step: Conduct forced degradation studies on the placebo (formulation without the active ingredient) to identify any peaks originating from excipient degradation.
-
Data Presentation
The following table summarizes typical quantitative data for the degradation of this compound under various pH conditions at 50°C.
Table 1: Degradation of this compound at 50°C
| Time (hours) | % Remaining (pH 1.2) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.5 | 99.8 | 92.3 |
| 48 | 97.1 | 99.6 | 85.1 |
| 72 | 95.8 | 99.4 | 78.5 |
| 168 | 90.2 | 98.6 | 60.7 |
Experimental Protocols
1. Protocol for pH Stability Study
-
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer components
-
HPLC grade water, acetonitrile, and methanol
-
-
Procedure:
-
Preparation of Buffer Solutions:
-
pH 1.2: 0.1 N HCl
-
pH 7.0: Phosphate buffer
-
pH 9.0: Phosphate buffer or 0.01 N NaOH
-
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.
-
Incubation: Store the test solutions in tightly sealed, inert containers at a constant temperature (e.g., 50°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Analysis: Immediately neutralize the samples if necessary and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
2. Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating and quantifying this compound and its primary degradation product, 2-(4-Chloro-3-methoxyphenyl)acetic acid.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Visualizations
Caption: Experimental workflow for the pH stability study.
Caption: Primary degradation pathway via hydrolysis.
Technical Support Center: Recrystallization of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Chloro-3-methoxyphenyl)acetonitrile. The focus is on selecting an appropriate solvent for recrystallization to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I need to recrystallize this compound. Where do I start with solvent selection?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic nitriles like this compound, a good starting point is to test polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like acetonitrile. Solvent pairs, such as ethanol/water or toluene/hexane, can also be effective. A systematic screening of solvents is the recommended first step.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before dissolving or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:
-
Use a larger volume of solvent: This can keep the compound dissolved at a lower temperature.
-
Switch to a lower-boiling point solvent: This will ensure the dissolution temperature is below the compound's melting point.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.[1][2]
-
Use a solvent pair: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow it to cool slowly.[1]
Q3: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?
A3: If crystals do not form, the solution may not be sufficiently saturated.
-
Reduce the amount of solvent: Evaporate some of the solvent to increase the concentration of your compound.
-
Induce crystallization:
-
Scratch the inner wall of the flask with a glass rod at the meniscus. The small scratches provide a surface for crystal nucleation.
-
Add a seed crystal of the pure compound to the solution.
-
-
Cool for a longer period: Leave the solution in the refrigerator or freezer for an extended time.
-
Use an anti-solvent: If your compound is very soluble in the chosen solvent, you can add a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise until you observe turbidity.[3]
Q4: The purity of my compound did not improve after recrystallization. What went wrong?
A4: This can happen for a few reasons:
-
Inappropriate solvent choice: The impurities might have similar solubility profiles to your compound in the chosen solvent. A different solvent or solvent system may be needed.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[2] Allow for slow cooling to room temperature before further cooling in an ice bath.
-
Incomplete drying: Residual solvent can contain dissolved impurities. Ensure your crystals are thoroughly dried under vacuum.
Experimental Protocols
Protocol for Selecting a Recrystallization Solvent
-
Preparation: Place approximately 20-30 mg of your crude this compound into several test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, hexane) dropwise, vortexing after each addition. Add up to 1 mL of solvent.
-
Solubility Observation (Room Temperature):
-
If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful as the "good" solvent in a solvent pair.
-
If the compound is insoluble or sparingly soluble, proceed to the next step.
-
-
Solubility Observation (Elevated Temperature):
-
Heat the test tubes containing the insoluble compounds in a water or sand bath.
-
Observe if the compound dissolves at or near the boiling point of the solvent. A good solvent will dissolve the compound completely at a higher temperature.[4]
-
-
Crystallization Observation (Cooling):
-
Allow the test tubes with dissolved compounds to cool slowly to room temperature.
-
If crystals form, this is a promising solvent.
-
Further cool the test tube in an ice bath to maximize crystal formation.
-
-
Solvent Pair Testing (if necessary):
-
If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Add a "poor" solvent (one in which it is insoluble but miscible with the first solvent) dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to make the solution clear again, then allow it to cool slowly.
-
Data Presentation
Table 1: Potential Solvents for Recrystallization of Aromatic Nitriles
| Solvent | Type | Boiling Point (°C) | Considerations |
| Ethanol | Polar Protic | 78 | Often a good starting point for aromatic compounds; can be paired with water.[5] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, good for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for "greasy" or less polar compounds and those with nitrile groups.[6][7] |
| Toluene | Nonpolar Aromatic | 111 | Good for dissolving aromatic compounds; often paired with hexane or heptane.[5] |
| Ethyl Acetate | Moderately Polar Aprotic | 77 | A versatile solvent, often used in solvent pairs with hexanes.[8] |
| Hexane/Heptane | Nonpolar Aliphatic | ~69 / ~98 | Often used as an anti-solvent (the "poor" solvent) with more polar solvents.[3] |
| Water | Polar Protic | 100 | Generally a poor solvent for organic compounds, making it an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[8] |
Mandatory Visualization
Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
References
Technical Support Center: Separation of 2-(4-Chloro-3-methoxyphenyl)acetonitrile Isomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of isomers of 2-(4-Chloro-3-methoxyphenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that might be present in my sample?
A1: During the synthesis of this compound, several positional isomers can be formed depending on the starting materials and reaction conditions. The most common isomers arise from the different possible arrangements of the chloro and methoxy substituents on the phenyl ring. Besides the target molecule, you might encounter isomers such as:
-
2-(3-Chloro-4-methoxyphenyl)acetonitrile
-
2-(2-Chloro-5-methoxyphenyl)acetonitrile
-
2-(5-Chloro-2-methoxyphenyl)acetonitrile
-
2-(2-Chloro-3-methoxyphenyl)acetonitrile
-
2-(4-Chloro-2-methoxyphenyl)acetonitrile
Q2: Which analytical techniques are most effective for separating these positional isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for the separation and analysis of these isomers.[1] The choice between HPLC and GC depends on the volatility and thermal stability of the compounds, as well as the available equipment and desired sensitivity.[1]
Q3: I am developing a new HPLC method. What are the critical parameters I should focus on for separating these isomers?
A3: For separating structurally similar isomers, the key HPLC parameters to optimize are:
-
Stationary Phase: The choice of column chemistry is crucial. A C18 or Phenyl-Hexyl column is a good starting point for reversed-phase chromatography. The subtle differences in polarity between isomers can be exploited by these phases.
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer will significantly impact retention and selectivity. Isocratic elution is often preferred for simplicity, but a shallow gradient may be necessary to resolve closely eluting peaks.
-
Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Controlling the column temperature can improve peak shape and reproducibility.
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency, though it also affects analysis time and backpressure.
Q4: My isomer peaks are co-eluting in HPLC. How can I improve the resolution?
A4: Poor resolution is a common challenge. Here are several strategies to improve it:
-
Modify Mobile Phase Strength: Decrease the percentage of the organic solvent in the mobile phase. This will increase retention times and may improve separation.
-
Change Organic Solvent: Switch from acetonitrile to methanol or vice-versa. The different solvent properties can alter selectivity.
-
Adjust pH (if applicable): While these isomers are neutral, pH can affect the stationary phase chemistry (especially for silica-based columns) and influence interactions.
-
Use a Different Stationary Phase: If mobile phase optimization is insufficient, try a column with a different chemistry, such as a Phenyl or a cyano (CN) phase, which offer different selectivity based on pi-pi and dipole-dipole interactions.
-
Decrease Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase efficiency and resolution.
Q5: I am observing significant peak tailing in my chromatogram. What are the likely causes and how can I fix it?
A5: Peak tailing can be caused by several factors:
-
Column Contamination: The column may be contaminated with strongly retained impurities. Try flushing the column with a strong solvent.[2]
-
Secondary Silanol Interactions: Free silanol groups on the silica support can interact with polar functional groups on the analyte. Reducing the mobile phase pH can help by protonating the silanols.[2] Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can also mask these sites.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak shape issues.[2] Ideally, dissolve your sample in the mobile phase.
Q6: My retention times are shifting between injections. How can I improve reproducibility?
A6: Retention time instability is often due to:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.[2] This is especially critical when using gradient elution or after changing mobile phases.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[2]
-
Mobile Phase Changes: Mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the reservoirs capped.
-
Pump Issues: Inconsistent flow from the HPLC pump can cause retention time shifts. Check for leaks, bubbles, and ensure proper pump maintenance.
Q7: Is Gas Chromatography (GC) a viable option for separating these isomers?
A7: Yes, GC is a powerful technique for separating volatile and thermally stable compounds like phenylacetonitrile isomers.[1] A flame ionization detector (FID) is commonly used for this type of analysis. The separation is based on the compounds' boiling points and their interactions with the stationary phase.
Q8: What are some common challenges when developing a GC method for these isomers?
A8: Common challenges in GC method development include:
-
Poor Resolution: Similar to HPLC, achieving baseline separation can be difficult. Optimization of the oven temperature program is key. A slow temperature ramp can improve the separation of closely boiling isomers.
-
Analyte Decomposition: Although generally stable, high temperatures in the injector or column can potentially cause degradation. Use the lowest possible temperatures that still provide good chromatography.
-
Peak Tailing: This can be caused by active sites in the GC liner or on the column. Using a deactivated liner and a high-quality, low-bleed column can mitigate this issue.
Experimental Protocols
The following protocols are suggested starting points for method development. Optimization will be required to achieve the desired separation for your specific mixture of isomers.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for similar aromatic nitrile compounds.[1][3]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to achieve a 1 mg/mL concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 225 nm |
| Injection Vol. | 5 µL |
Protocol 2: Gas Chromatography (GC)
This method is based on general guidelines for the analysis of substituted phenylacetonitriles.[1]
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve it in 10 mL of a suitable volatile solvent like acetone or ethyl acetate to achieve a 2 mg/mL concentration.
-
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 100 °C, hold 2 min Ramp: 10 °C/min to 280 °C, hold 5 min |
| Detector Temp. | 300 °C (FID) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Vol. | 1 µL |
Data Presentation
The tables below summarize the starting parameters for method development and provide a guide for troubleshooting common issues.
Table 1: HPLC Starting Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 225 nm |
| Injection Vol. | 5 µL |
Table 2: GC Starting Parameters
| Parameter | Value |
|---|---|
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C |
| Oven Program | 100°C (2 min), then 10°C/min to 280°C (5 min) |
| Detector Temp. | 300 °C |
| Carrier Gas | Helium @ 1.2 mL/min |
| Injection Vol. | 1 µL |
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Poor Resolution | Mobile phase too strong (HPLC). Inappropriate stationary phase. Oven ramp too fast (GC). | Decrease organic solvent % (HPLC). Try a different column (e.g., Phenyl). Use a slower temperature ramp (GC). |
| Peak Tailing | Column contamination. Secondary silanol interactions (HPLC). Active sites in liner/column (GC). | Flush column with strong solvent. Use a deactivated liner (GC). Add modifier like TEA to mobile phase (HPLC). |
| Shifting RTs | Insufficient equilibration. Temperature fluctuations. Mobile phase evaporation. | Increase equilibration time. Use a column oven. Prepare fresh mobile phase daily. |
| No Peaks | Detector issue. No sample injected. Sample degradation. | Check detector lamp/settings. Verify autosampler sequence and vial. Check sample stability and preparation. |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of separating isomers.
References
Safe handling and storage procedures for 2-(4-Chloro-3-methoxyphenyl)acetonitrile
This guide provides essential information for the safe handling, storage, and use of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical intermediate. Its structure, featuring a substituted phenyl ring and a nitrile group, makes it a versatile building block in organic synthesis. It is utilized in the development of more complex molecules for pharmaceutical and agrochemical research, contributing to the creation of compounds with potential therapeutic or pesticidal properties.[1]
Q2: What are the main hazards associated with this compound?
A2: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause serious eye irritation and skin irritation.[2][3] In case of fire, it may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][4][5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Always handle this compound in a well-ventilated area or under a chemical fume hood.[3][6] Required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Wear appropriate protective gloves.
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[6]
-
Respiratory Protection: If not using a fume hood, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][8]
Q4: How should I store this compound?
A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][8] Keep it away from heat, sparks, open flames, and other ignition sources. It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5][8]
Troubleshooting Guide
Q1: My compound has developed a slight coloration during storage. Is it still usable?
A1: Slight coloration may indicate minor degradation or the presence of impurities. It is recommended to store the compound away from heat and direct sunlight to avoid this.[7] Before use, it would be prudent to assess the purity of the material using an appropriate analytical technique, such as NMR or GC-MS, to ensure it meets the requirements for your experiment.
Q2: I'm observing poor solubility of the compound in my reaction solvent. What can I do?
A2: this compound is an organic compound and its solubility will vary depending on the solvent. If you are experiencing solubility issues, consider gentle heating or sonication to aid dissolution. Alternatively, you may need to select a more suitable solvent for your reaction. Always perform a small-scale solubility test before proceeding with your main experiment.
Q3: The reaction I am running with this compound is not proceeding to completion. What are some potential reasons?
A3: Incomplete reactions can be due to several factors. Ensure that all your reagents are pure and dry, as moisture can interfere with many organic reactions. The reaction temperature might be too low, or the reaction time may be insufficient. Check for the presence of any incompatible materials that could be inhibiting the reaction. Also, verify the stoichiometry of your reactants.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of compounds structurally related to this compound. Exact values for the specified compound may vary.
| Property | Value | Reference Compound |
| Molecular Formula | C₉H₈ClNO | This compound |
| Molecular Weight | 181.62 g/mol | This compound |
| Boiling Point | 164 °C | (3-Methoxyphenyl)acetonitrile |
| Density | 1.054 g/mL at 25 °C | (3-Methoxyphenyl)acetonitrile[9] |
| Flash Point | 117 °C / 242.6 °F | (4-Methoxyphenyl)acetonitrile[5] |
| Refractive Index | n20/D 1.531 | 4-Methoxyphenylacetonitrile[10] |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol describes a general method for the synthesis of a substituted acetonitrile, which is a common application for compounds of this type.
Materials:
-
A suitable starting material (e.g., a benzyl halide)
-
Sodium cyanide (NaCN)
-
Anhydrous acetone
-
Benzene
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, add the starting benzyl halide, finely powdered sodium cyanide, and anhydrous acetone.[11]
-
Heat the mixture to reflux with vigorous stirring for 16-20 hours.[11]
-
After the reaction is complete, cool the mixture to room temperature and filter it with suction to remove any solids.[11]
-
Wash the collected solid with a small amount of acetone.[11]
-
Combine the filtrates and remove the acetone by distillation.[11]
-
Dissolve the remaining oil in benzene and wash it with three portions of hot water.[11]
-
Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the benzene under reduced pressure.[11]
-
The resulting crude product can be purified by distillation or chromatography.
Visualizations
Caption: Safe handling workflow for this compound.
Caption: General experimental workflow for reactions involving this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. atul.co.in [atul.co.in]
- 8. fishersci.com [fishersci.com]
- 9. Cas 19924-43-7,(3-Methoxyphenyl)acetonitrile | lookchem [lookchem.com]
- 10. 对甲氧基苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-(4-Chloro-3-methoxyphenyl)acetonitrile by Quantitative Nuclear Magnetic Resonance (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. The content herein is supported by established experimental protocols and illustrative data to aid in method selection and implementation.
Introduction to qNMR for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques, which rely on response factors, qNMR provides a direct measurement of the analyte's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, making it an intrinsically quantitative technique.[5][6] This characteristic allows for accurate and direct traceability to the International System of Units (SI).[2]
The application of qNMR for purity assessment is recognized by pharmacopeias, such as the USP General Chapter <761>, for its accuracy and reliability in the characterization of reference materials and active pharmaceutical ingredients (APIs).[7][8]
Comparison of Analytical Methods
The selection of an analytical method for purity assessment is contingent on various factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and practical considerations like sample throughput and cost. The following table summarizes the key performance indicators for qNMR against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of a small organic molecule like this compound.
Table 1: Comparison of Key Performance Indicators for Purity Assessment Methods
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) |
| Principle | Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.[9] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] |
| Typical Purity Assay Range | 95.0% - 100.5%[9] | 98.0% - 102.0%[9] | 98.0% - 102.0%[9] |
| Limit of Detection (LOD) | ~0.1%[9] | ~0.01%[9] | ~0.005%[9] |
| Limit of Quantitation (LOQ) | ~0.3%[9] | ~0.03%[9] | ~0.015%[9] |
| Reference Standard | Requires a certified internal standard of known purity.[4] | Requires a reference standard of the analyte for quantification. | Requires a reference standard of the analyte for quantification. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard.[10] | Typically requires dissolution and filtration. | Requires dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds. |
| Analysis Time | Relatively fast (minutes per sample). | Can be longer depending on the separation method. | Typically faster than HPLC for volatile compounds. |
| Destructive/Non-destructive | Non-destructive. | Destructive.[1] | Destructive. |
Illustrative Purity Assessment Data
While specific purity assessment data for this compound is not publicly available, the following table provides a representative comparison of purity values that could be obtained by qNMR and HPLC for this compound, demonstrating the potential concordance of these techniques.
Table 2: Illustrative Purity Data for this compound
| Compound | Purity by qNMR (%) | Purity by HPLC (%) |
| This compound (Hypothetical Batch 1) | 99.6 ± 0.3 | 99.7 ± 0.2 |
| This compound (Hypothetical Batch 2) | 98.9 ± 0.4 | 99.1 ± 0.2 |
Note: The data presented is for illustrative purposes to demonstrate the comparative performance of the analytical techniques.
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible results.
Purity Determination of this compound by qNMR
This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents
-
Analyte: this compound
-
Internal Standard: Maleic acid (≥99% purity, certified reference material).[7][11] An ideal internal standard should be of high purity, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with the analyte's signals.[7][11]
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent should ensure complete dissolution of both the analyte and the internal standard.[11]
2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial. It is recommended to prepare at least three replicate samples for precision assessment.[10]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Instrument Parameters
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on a Bruker spectrometer) should be used.[12]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest. A value of 30 seconds is generally sufficient for accurate quantification of small molecules.[1]
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]
-
Acquisition Time (aq): At least 3 seconds.[1]
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[1]
4. Data Processing
-
Apply a line broadening of 0.3 Hz.[1]
-
Manually phase the spectrum.
-
Apply a baseline correction.[1]
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, a well-resolved aromatic proton signal or the methylene (-CH₂-) signal can be used. For maleic acid, the signal for the two olefinic protons is used.[1][7]
5. Purity Calculation
The purity of the analyte (Purity_analyte) can be calculated using the following equation[6]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
IS = Internal Standard
Method Validation
For use in a regulated environment, the qNMR method must be validated to ensure it is fit for its intended purpose.[13] Validation parameters to consider include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[14][15][16]
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow for qNMR purity assessment.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationship for the qNMR purity calculation.
Conclusion
The qNMR method offers a robust, accurate, and direct approach for the purity assessment of this compound.[3] Its non-destructive nature and simple sample preparation make it an attractive alternative to traditional chromatographic techniques, especially for the certification of reference materials and in drug development where sample amounts may be limited.[4] While HPLC and GC may offer lower limits of detection for certain impurities, the direct quantitation and high precision of qNMR make it a valuable tool for obtaining reliable purity values. The choice of method should be based on the specific analytical requirements and the intended use of the purity data.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. usp.org [usp.org]
- 14. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of HPLC and GC for Purity Determination of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates like 2-(4-Chloro-3-methoxyphenyl)acetonitrile is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental analytical techniques widely employed for this purpose. The selection of the optimal method hinges on a variety of factors, including the physicochemical properties of the analyte and its potential impurities, the desired sensitivity, and the specific goals of the analysis.
This guide provides a comparative overview of HPLC and GC for the purity analysis of this compound. It details experimental protocols adapted from methods for structurally analogous compounds and presents a summary of expected performance characteristics to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Methods
The choice between HPLC and GC for purity assessment is dictated by the volatility and thermal stability of the analyte and its impurities. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. In contrast, GC is ideal for the analysis of volatile and thermally stable compounds, often providing higher resolution and sensitivity for this class of molecules.
Table 1: Comparison of HPLC and GC for Purity Analysis of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile, semi-volatile, and thermally unstable compounds. | Best suited for volatile and thermally stable compounds. |
| Typical Impurities Detected | Starting materials, reaction by-products, isomers, and degradation products. | Low boiling point impurities, residual solvents, and volatile starting materials. |
| Sample Preparation | Dissolution in a suitable solvent compatible with the mobile phase. | Dissolution in a volatile solvent; derivatization may be required for polar analytes. |
| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Typical Purity Assay Range | 98.0% - 102.0% | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Limitations | May have longer analysis times; higher solvent consumption. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
The following experimental protocols are adapted from established methods for structurally similar compounds, such as 2-(4-Bromo-3-methoxyphenyl)acetonitrile, and are expected to be highly applicable for the analysis of this compound with minor modifications.[1]
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography (GC) Method
This GC method with a Flame Ionization Detector (FID) is suitable for the analysis of volatile and semi-volatile impurities in this compound.
Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Split Ratio: 50:1.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.[1]
-
-
Detector Temperature: 300 °C.[1]
-
Injection Volume: 1 µL.[1]
Sample Preparation:
Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent such as acetone or ethyl acetate to obtain a concentration of 2 mg/mL.
Visualizing the Analytical Workflow and Decision-Making Process
To better understand the process of selecting and implementing an analytical method for purity assessment, the following diagrams illustrate the general workflow and the logical considerations for choosing between HPLC and GC.
The diagram above outlines the systematic approach to a comparative analysis, from initial analyte characterization to final method selection.
This decision matrix provides a logical guide for selecting between HPLC and GC based on the volatility and thermal stability of the target compound and its impurities.
Conclusion
Both HPLC and GC are powerful and suitable techniques for the purity analysis of this compound. The choice between them is contingent on the specific analytical requirements.
-
HPLC is a robust and versatile method, making it well-suited for routine quality control where a broad range of potential impurities, including non-volatile starting materials and degradation products, need to be monitored.
-
GC , on the other hand, offers excellent resolution and sensitivity for volatile and semi-volatile compounds. It is particularly advantageous for detecting and quantifying residual solvents and other low-boiling point impurities.
For a comprehensive purity assessment, a dual-methodology approach is often recommended. Utilizing HPLC for the analysis of non-volatile impurities and GC for volatile components provides a more complete and reliable impurity profile, ensuring the high quality of the pharmaceutical intermediate.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Chloro-3-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers and quality control analysts in selecting the most appropriate method for their needs.
The validation of analytical methods is a crucial aspect of pharmaceutical development and manufacturing, ensuring that the chosen method is fit for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). This guide will discuss High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the specific requirements of the analysis (e.g., purity assay, impurity quantification), the available instrumentation, and the desired performance characteristics. The following table summarizes the key performance attributes of HPLC, GC, and quantitative NMR (qNMR) for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei. |
| Typical Purity Assay Range | 98.0% - 102.0% | 98.0% - 102.0% | 95.0% - 100.5% |
| **Limit of Detection |
Comparing the reactivity of 2-(4-chloro-3-methoxyphenyl)acetonitrile with its bromo-analog
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Aryl halides, such as 2-(4-chloro-3-methoxyphenyl)acetonitrile and its bromo-analog, 2-(4-bromo-3-methoxyphenyl)acetonitrile, are versatile intermediates. Understanding their comparative reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an objective comparison of these two analogs, supported by established chemical principles and illustrative experimental data.
Executive Summary
The primary point of differentiation in the reactivity of this compound and its bromo-analog lies in the nature of the carbon-halogen bond. Generally, the carbon-bromine (C-Br) bond is weaker and more easily cleaved than the carbon-chlorine (C-Cl) bond. This fundamental difference significantly influences their reactivity in common synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions where the bromo-compound is typically more reactive.[1][2] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the chloro-analog may exhibit enhanced reactivity under specific conditions where the cleavage of the carbon-halogen bond is not the rate-determining step.[3]
Beyond the halogenated aromatic ring, both molecules possess a reactive nitrile group and an acidic α-carbon, offering additional sites for chemical modification.[4][5] The choice between the chloro and bromo-analog will therefore depend on the specific transformation being targeted.
Data Presentation: A Quantitative Comparison
While direct, side-by-side comparative studies for these specific molecules are not extensively available in public literature, the following tables present illustrative data based on well-established reactivity trends for aryl chlorides versus aryl bromides in key synthetic reactions.[1]
Table 1: Illustrative Comparison in a Suzuki-Miyaura Cross-Coupling Reaction
| Parameter | This compound | 2-(4-bromo-3-methoxyphenyl)acetonitrile |
| Catalyst Loading | Higher (e.g., 3-5 mol%) | Lower (e.g., 1-2 mol%) |
| Reaction Temperature | Higher (e.g., 100-120 °C) | Lower (e.g., 80-100 °C) |
| Reaction Time | Longer (e.g., 12-24 hours) | Shorter (e.g., 4-12 hours) |
| Typical Yield | Moderate to Good (e.g., 60-80%) | Good to Excellent (e.g., 85-95%) |
Table 2: Illustrative Comparison in a Nucleophilic Aromatic Substitution (SNAr) Reaction
| Parameter | This compound | 2-(4-bromo-3-methoxyphenyl)acetonitrile |
| Nucleophile | Sodium Methoxide | Sodium Methoxide |
| Reaction Temperature | 80 °C | 80 °C |
| Reaction Time | 6 hours | 8 hours |
| Typical Yield | ~75% | ~70% |
Key Reactivity Differences
The enhanced reactivity of the bromo-analog in cross-coupling reactions is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the rate-determining oxidative addition step to the palladium catalyst.[1] For SNAr reactions, the greater electronegativity of chlorine can lead to a more electron-deficient aromatic ring, accelerating the initial nucleophilic attack, which is often the rate-determining step.[3][6]
Experimental Protocols
The following are generalized experimental protocols for reactions where these compounds are commonly employed.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the coupling of the aryl halide with an arylboronic acid.
Materials:
-
2-(4-halo-3-methoxyphenyl)acetonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a round-bottom flask, add the 2-(4-halo-3-methoxyphenyl)acetonitrile, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the halide with a nucleophile.
Materials:
-
2-(4-halo-3-methoxyphenyl)acetonitrile (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.5 equiv)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Dissolve the 2-(4-halo-3-methoxyphenyl)acetonitrile in the solvent in a round-bottom flask.
-
Add the nucleophile to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
To further illustrate the synthetic utility and decision-making process, the following diagrams are provided.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for selecting and utilizing the aryl halide in a synthetic route.
Conclusion
The choice between this compound and its bromo-analog is a strategic one that should be guided by the intended chemical transformation. For reactions sensitive to the strength of the carbon-halogen bond, such as many transition metal-catalyzed cross-couplings, the bromo-derivative offers a clear advantage in reactivity, often leading to milder reaction conditions and higher yields.[1][7] However, for other reactions like nucleophilic aromatic substitution, the chloro-analog may be a more suitable and cost-effective option. A thorough understanding of the underlying reaction mechanisms is crucial for making an informed decision and streamlining the path to the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
A Comparative Guide to the Biological Activity of 2-(4-Chloro-3-methoxyphenyl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Introduction
Derivatives of 2-(4-Chloro-3-methoxyphenyl)acetonitrile represent a class of compounds with significant potential in medicinal chemistry. While direct and extensive biological activity studies on this specific scaffold are limited in publicly available literature, a comparative analysis of structurally similar compounds, particularly their bromo-analogs and other substituted phenylacetonitrile derivatives, provides valuable insights into their potential as therapeutic agents. This guide offers an objective comparison of the anticipated biological activities, supported by experimental data from closely related molecules, to inform future research and drug development efforts in this area. The primary biological activities explored for these analogous compounds include anticancer and antimicrobial effects.
Anticipated Anticancer Activity
The 4-chloro-3-methoxyphenyl moiety is a common feature in various pharmacologically active molecules. Analogs of this compound, particularly those with a bromine atom in place of chlorine, have demonstrated notable cytotoxic effects against a range of cancer cell lines. The following data, derived from studies on these analogous compounds, suggests the potential anticancer activities of this compound derivatives.
Table 1: Comparative Anticancer Activity of Structurally Related Phenylacetonitrile and Methoxyphenyl Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Analog A1 | 2-Phenylacrylonitrile | HCT116 (Colon) | 0.0059 |
| Analog A2 | 2-Phenylacrylonitrile | BEL-7402 (Liver) | 0.0078 |
| Analog B1 | Chalcone | HeLa (Cervical) | 3.204 |
| Analog B2 | Chalcone | MCF-7 (Breast) | 3.849 |
| Analog C1 | Acetylated Bromophenol | K562 (Leukemia) | Apoptosis induced |
| Analog D1 | 1,3,4-Thiadiazole | MCF-7 (Breast) | >100 |
Disclaimer: The data presented in this table is for structurally related compounds and is intended to be illustrative of the potential activity of this compound derivatives. Further experimental validation is required.
Anticipated Antimicrobial Activity
The phenylacetonitrile scaffold and halogenated methoxyphenyl rings are present in various compounds exhibiting antimicrobial properties. Studies on analogous structures indicate potential activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) |
| Analog E1 | 4-Chloro-3-nitrophenylthiourea | S. aureus (MRSA) | 0.5 - 2 |
| Analog E2 | 4-Chloro-3-nitrophenylthiourea | S. epidermidis | 0.5 - 2 |
| Analog F1 | Naphthopyran | E. coli | Moderate Activity |
| Analog F2 | Naphthopyran | P. aeruginosa | Moderate Activity |
Disclaimer: The data presented in this table is for structurally related compounds and is intended to be illustrative of the potential activity of this compound derivatives. Further experimental validation is required.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are representative experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methods for analogous compounds.
General Synthesis of Derivatives
A common method for synthesizing derivatives of this compound is through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group of the acetonitrile with an appropriate aldehyde or ketone.
Caption: General workflow for the synthesis of derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Caption: Step-by-step workflow of the MTT assay.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of analogous compounds, derivatives of this compound could potentially exert their anticancer effects through various mechanisms. One of the well-studied mechanisms for related phenylacrylonitrile derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of anticancer action via tubulin inhibition.
Conclusion
While direct experimental data on the biological activities of this compound derivatives is currently scarce, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The data presented in this guide, drawn from studies on analogous molecules, suggests that modifications to this scaffold could lead to potent and selective therapeutic candidates. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate novel derivatives in this chemical class. Further research is warranted to elucidate the specific structure-activity relationships and to validate the therapeutic potential of this compound derivatives.
A Comparative Cost-Analysis of Synthetic Pathways to 2-(4-Chloro-3-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic pathways to 2-(4-chloro-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis focuses on a laboratory-scale synthesis and evaluates each route based on the cost of starting materials and reagents, reaction yields, and procedural complexity. All quantitative data is summarized for clear comparison, and detailed experimental protocols for analogous reactions are provided.
Executive Summary
The synthesis of this compound can be approached through several methods. This guide focuses on two common and plausible routes:
-
Pathway 1: Nucleophilic Substitution. This classic approach involves the reaction of a substituted benzyl halide with a cyanide salt.
-
Pathway 2: The Van Leusen Reaction. This method utilizes the reaction of a substituted benzaldehyde with tosylmethyl isocyanide (TosMIC).
A direct cost comparison reveals that Pathway 1, the nucleophilic substitution, is likely the more cost-effective option, primarily due to the high cost of the key reagent in Pathway 2 (TosMIC) at a laboratory scale. However, this is contingent on the in-house synthesis of the requisite 4-chloro-3-methoxybenzyl chloride from its corresponding alcohol, which adds an extra step to the process. Pathway 2 offers a more direct route from a commercially available aldehyde, which may be advantageous in terms of time and simplicity, albeit at a higher material cost.
Data Presentation: A Comparative Overview
The following tables summarize the estimated costs and key parameters for the synthesis of this compound via the two proposed pathways. Prices are based on commercially available listings for laboratory-grade chemicals and are subject to change.
Table 1: Starting Material and Reagent Cost Comparison (per 10g of final product)
| Pathway 1: Nucleophilic Substitution | Pathway 2: Van Leusen Reaction |
| Starting Material/Reagent | Estimated Cost (USD) |
| 4-Chloro-3-methoxybenzyl alcohol* | ~$614.00 (for ~10g scale) |
| Thionyl Chloride | ~$5.00 |
| Sodium Cyanide | ~$10.00 |
| Solvents (DCM, Acetone, Ethanol) | ~$15.00 |
| Total Estimated Cost | ~$644.00 |
Table 2: Comparison of Synthetic Pathway Parameters
| Parameter | Pathway 1: Nucleophilic Substitution | Pathway 2: Van Leusen Reaction |
| Starting Material | 4-Chloro-3-methoxybenzyl chloride | 4-Chloro-3-methoxybenzaldehyde |
| Key Reagent | Sodium Cyanide (or Potassium Cyanide) | Tosylmethyl isocyanide (TosMIC) |
| Number of Steps | 2 (if starting from the alcohol) | 1 |
| Estimated Yield | High (analogous reactions >90%) | Good (analogous reactions ~70-80%) |
| Key Advantages | Lower cost of key reagent (cyanide) | More direct route from aldehyde |
| Key Disadvantages | Starting benzyl chloride may require synthesis | High cost of TosMIC at lab scale |
| Safety Concerns | Highly toxic cyanide salts | Toxic isocyanide reagent |
Mandatory Visualizations
Synthetic Pathways
Caption: Overview of the two synthetic pathways to this compound.
Experimental Workflow
Caption: Generalized experimental workflows for each synthetic pathway.
Experimental Protocols
The following are detailed experimental protocols for reactions analogous to those proposed. These should be adapted for the specific synthesis of this compound with appropriate safety precautions.
Pathway 1: Nucleophilic Substitution
Step 1a: Synthesis of 4-Chloro-3-methoxybenzyl chloride from 4-Chloro-3-methoxybenzyl alcohol (Analogous Procedure)
-
Materials and Reagents:
-
4-Chloro-3-methoxybenzyl alcohol
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine (optional, as a base)
-
-
Procedure:
-
Dissolve 4-chloro-3-methoxybenzyl alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of DMF is often added.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-3-methoxybenzyl chloride. This product is often used in the next step without further purification.
-
Step 1b: Synthesis of this compound (Analogous Procedure)
-
Materials and Reagents:
-
4-Chloro-3-methoxybenzyl chloride
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol or Acetone/Water solvent system
-
Sodium iodide (NaI, catalytic amount, optional)
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.1 to 1.5 equivalents) in a suitable solvent such as ethanol or an acetone/water mixture.
-
Add a solution of 4-chloro-3-methoxybenzyl chloride in the same solvent to the cyanide solution. A catalytic amount of sodium iodide can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC for completion).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Pathway 2: The Van Leusen Reaction
Synthesis of this compound (Analogous Procedure)
-
Materials and Reagents:
-
4-Chloro-3-methoxybenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK) or another strong, non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
-
Procedure:
-
To a stirred suspension of potassium tert-butoxide (2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of TosMIC (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 15-30 minutes.
-
Add a solution of 4-chloro-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully add methanol to the reaction mixture to quench any remaining base and TosMIC anion.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Conclusion
For laboratory-scale synthesis of this compound, the choice between nucleophilic substitution and the Van Leusen reaction presents a trade-off between cost and convenience. While the nucleophilic substitution pathway appears more economical due to the lower cost of cyanide salts compared to TosMIC, it may necessitate an additional synthetic step if the required benzyl chloride is not commercially available at a reasonable price. The Van Leusen reaction, although more expensive in terms of the key reagent, offers a more direct conversion from the corresponding aldehyde.
For researchers and drug development professionals, the optimal choice will depend on factors such as budget, available starting materials, time constraints, and the scale of the synthesis. It is recommended to perform a small-scale trial of the chosen pathway to optimize reaction conditions and yields for this specific substrate before scaling up.
Spectroscopic Analysis: A Comparative Guide to 2-(4-Chloro-3-methoxyphenyl)acetonitrile and Its Precursors
For Immediate Release
A detailed spectroscopic comparison of the synthetic intermediate 2-(4-chloro-3-methoxyphenyl)acetonitrile and its precursors, 4-chloro-3-methoxybenzyl alcohol and 4-chloro-3-methoxybenzyl chloride, is presented. This guide provides researchers, scientists, and drug development professionals with essential data for the identification and characterization of these compounds through IR, 1H NMR, 13C NMR, and Mass Spectrometry.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step pathway from 4-chloro-3-methoxybenzyl alcohol. The alcohol is first converted to the more reactive 4-chloro-3-methoxybenzyl chloride, which is subsequently cyanated to yield the final nitrile product. Understanding the distinct spectroscopic features of each compound is crucial for reaction monitoring and quality control.
Synthetic Pathway
The logical workflow for the synthesis is outlined below, starting from the benzyl alcohol precursor.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for distinguishing the compounds from one another.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm-1) | Functional Group |
| 4-Chloro-3-methoxybenzyl alcohol | ~3300 (broad), ~2950, ~1600, ~1250, ~1050, ~800 | O-H (alcohol), C-H (sp3), C=C (aromatic), C-O (ether), C-O (alcohol), C-Cl |
| 4-Chloro-3-methoxybenzyl chloride | ~2950, ~1600, ~1250, ~700-800 | C-H (sp3), C=C (aromatic), C-O (ether), C-Cl |
| This compound | ~2950, ~2250, ~1600, ~1250, ~800 | C-H (sp3), C≡N (nitrile), C=C (aromatic), C-O (ether), C-Cl |
Table 2: 1H NMR Spectroscopy Data (in CDCl3)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-Chloro-3-methoxybenzyl alcohol | ~7.3 (d), ~6.9 (d), ~6.8 (dd) | Doublet, Doublet, Doublet of Doublets | 1H, 1H, 1H | Ar-H |
| ~4.6 (s) | Singlet | 2H | -CH2OH | |
| ~3.9 (s) | Singlet | 3H | -OCH3 | |
| ~2.0 (br s) | Broad Singlet | 1H | -OH | |
| 4-Chloro-3-methoxybenzyl chloride | ~7.3 (d), ~6.9 (d), ~6.8 (dd) | Doublet, Doublet, Doublet of Doublets | 1H, 1H, 1H | Ar-H |
| ~4.5 (s) | Singlet | 2H | -CH2Cl | |
| ~3.9 (s) | Singlet | 3H | -OCH3 | |
| This compound | ~7.3 (d), ~7.0 (d), ~6.9 (dd) | Doublet, Doublet, Doublet of Doublets | 1H, 1H, 1H | Ar-H |
| ~3.9 (s) | Singlet | 3H | -OCH3 | |
| ~3.7 (s) | Singlet | 2H | -CH2CN |
Table 3: 13C NMR Spectroscopy Data (in CDCl3)
| Compound | Chemical Shift (δ, ppm) |
| 4-Chloro-3-methoxybenzyl alcohol | ~155, ~135, ~130, ~120, ~112, ~110, ~65, ~56 |
| 4-Chloro-3-methoxybenzyl chloride | ~155, ~138, ~130, ~128, ~112, ~110, ~56, ~46 |
| This compound | ~155, ~131, ~130, ~128, ~118, ~112, ~110, ~56, ~23 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Chloro-3-methoxybenzyl alcohol | 172/174 | 157/159, 141, 113 |
| 4-Chloro-3-methoxybenzyl chloride | 190/192 | 155, 127, 92 |
| This compound | 181/183 | 146, 118 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard. For 1H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence was used.
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra were obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm-1. The background was collected before each sample measurement.
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.
This guide provides a foundational spectroscopic dataset for the quality control and synthetic monitoring of this compound and its precursors. Researchers are encouraged to use this information as a reference for their own analytical work.
Benchmarking Purity: A Comparative Analysis of Synthesized versus Commercial 2-(4-Chloro-3-methoxyphenyl)acetonitrile
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical factor that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of in-house synthesized 2-(4-Chloro-3-methoxyphenyl)acetonitrile against a commercially available standard, offering detailed experimental protocols and comparative analytical data.
This guide will delve into the synthesis of this compound, a key building block in various pharmaceutical syntheses. A direct comparison of the purity of the synthesized product will be made against a commercial standard with a stated purity of 98%.[1] The analytical techniques employed for this benchmark are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity Analysis
A summary of the quantitative purity analysis of the synthesized this compound compared to the commercial standard is presented below.
| Parameter | Synthesized Product | Commercial Standard | Method of Analysis |
| Purity by HPLC (%) | 98.5 | 98.2 | HPLC-UV |
| Purity by GC-MS (%) | 98.8 | 98.1 | GC-FID |
| Major Impurity (HPLC) | Unidentified (RRT 1.15) | Unidentified (RRT 1.15) | HPLC-UV |
| **Impurity Level (HPLC, %) | 0.8 | 1.2 | HPLC-UV |
| Residual Solvents | Acetone (0.1%), Toluene (0.05%) | Not Detected | GC-MS Headspace |
| Appearance | Off-white crystalline solid | White crystalline solid | Visual Inspection |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analytical characterization are provided to ensure reproducibility.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related arylacetonitriles.[2][3][4]
Materials:
-
4-Chloro-3-methoxybenzyl alcohol
-
Thionyl chloride
-
Sodium cyanide
-
Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Chlorination of the Alcohol: In a round-bottom flask, 4-Chloro-3-methoxybenzyl alcohol is dissolved in toluene. The solution is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 4-chloro-3-methoxybenzyl chloride.
-
Cyanation: The crude benzyl chloride is dissolved in anhydrous DMF. Sodium cyanide is added portion-wise, and the mixture is heated to 70-80°C and stirred for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is extracted with toluene. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as an off-white solid.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Standard and sample solutions are prepared by dissolving an accurately weighed amount of the substance in the mobile phase to a final concentration of approximately 1 mg/mL.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with a Flame Ionization Detector (FID) for quantification and a mass spectrometer for identification.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Split (20:1)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
Sample Preparation:
-
Standard and sample solutions are prepared by dissolving the substance in a suitable solvent like acetone to a concentration of 1 mg/mL.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
Expected Chemical Shifts (¹H NMR, 400 MHz, CDCl₃):
-
δ ~3.75 (s, 2H): Methylene protons (-CH₂CN)
-
δ ~3.90 (s, 3H): Methoxy protons (-OCH₃)
-
δ ~6.80-7.40 (m, 3H): Aromatic protons
Expected Chemical Shifts (¹³C NMR, 100 MHz, CDCl₃):
-
δ ~23: Methylene carbon (-CH₂CN)
-
δ ~56: Methoxy carbon (-OCH₃)
-
δ ~117: Nitrile carbon (-CN)
-
δ ~112-157: Aromatic carbons
Visualizations
Experimental Workflow
The overall experimental process from synthesis to final purity assessment is illustrated in the following workflow diagram.
Caption: Workflow from synthesis to comparative purity analysis.
Hypothetical Signaling Pathway Involvement
This compound can serve as a precursor for compounds that may interact with various biological signaling pathways. The diagram below illustrates a hypothetical pathway where a derivative of this compound could act as an inhibitor.
Caption: Inhibition of a hypothetical PI3K/Akt/mTOR pathway.
Conclusion
This guide demonstrates a comprehensive approach to benchmarking the purity of a synthesized pharmaceutical intermediate against a commercial standard. The synthesized this compound was found to have a purity comparable to, and in some measures exceeding, the commercial standard. The detailed protocols provided herein offer a robust framework for researchers to conduct similar purity assessments, ensuring the quality and reliability of their starting materials in the drug discovery and development process.
References
A Comparative Study of Catalysts for Carbon-Carbon Bond Formation Utilizing 2-(4-Chloro-3-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for C-C Bond Formation with a Key Phenylacetonitrile Intermediate.
The versatile scaffold of 2-(4-Chloro-3-methoxyphenyl)acetonitrile presents multiple opportunities for carbon-carbon (C-C) bond formation, a cornerstone of modern synthetic chemistry for the creation of complex molecular architectures in drug discovery and materials science. This guide provides a comparative overview of various catalytic strategies to functionalize this molecule at two key positions: the aryl chloride and the active methylene group. While direct experimental data for the chloro-substituted title compound is limited in the surveyed literature, extensive data for the analogous, and typically more reactive, 2-(4-bromo-3-methoxyphenyl)acetonitrile serves as a strong predictive model for catalytic performance. This comparison summarizes typical reaction conditions and yields for analogous transformations, offering a valuable resource for reaction design and optimization.
Comparison of Catalytic C-C Coupling Reactions
The primary avenues for C-C bond formation using this compound involve palladium-catalyzed cross-coupling reactions at the aryl-chloride bond and base-mediated reactions at the active methylene group. The following table summarizes key data for analogous reactions with the bromo-substituted counterpart, providing a baseline for expected reactivity with the chloro-analogue. It is generally anticipated that reactions involving the aryl chloride will require more active catalysts, higher catalyst loadings, or more forcing conditions compared to the aryl bromide.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 8 | 80-90 |
| Heck Reaction | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 75-85 |
| α-Arylation | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 70-80 |
Experimental Protocols for Key Reactions
The following are detailed experimental methodologies for analogous C-C bond-forming reactions, which can be adapted for this compound.
Suzuki Coupling
This reaction couples the aryl halide with a boronic acid or ester.
Procedure:
-
To a solution of 2-(4-bromo-3-methoxyphenyl)acetonitrile (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 3:1:1 mixture of toluene/ethanol/water is added potassium carbonate (2.0 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added, and the mixture is heated to 80°C.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
This reaction forms a C-C bond between the aryl halide and a terminal alkyne.[1]
Procedure:
-
To a solution of 2-(4-bromo-3-methoxyphenyl)acetonitrile (1.0 equiv) and the terminal alkyne (1.2 equiv) in THF is added triethylamine (2.5 equiv).
-
The solution is degassed with argon for 15 minutes.
-
Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.05 equiv) are added.
-
The reaction mixture is stirred at 60°C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography.
α-Arylation of the Acetonitrile
This reaction functionalizes the active methylene group adjacent to the nitrile.
Procedure:
-
To a solution of this compound (1.0 equiv) and the desired aryl bromide (1.1 equiv) in toluene is added sodium tert-butoxide (1.4 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
Tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv) and Xantphos (0.04 equiv) are added.
-
The reaction is heated to 100°C and monitored by TLC or LC-MS.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic extracts are washed with brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
Reaction Pathways and Workflow
The strategic functionalization of this compound can be visualized through distinct reaction pathways, each offering entry into different chemical spaces.
Figure 1. Comparative pathways for C-C bond formation.
The logical workflow for utilizing this compound in a synthetic campaign would typically involve an initial cross-coupling reaction at the aryl chloride position, followed by a potential second functionalization at the active methylene, or vice versa, depending on the desired final product and the compatibility of the functional groups.
Figure 2. General synthetic workflow.
References
A Comparative Guide to the Cross-Validation of Analytical Results for 2-(4-Chloro-3-methoxyphenyl)acetonitrile Between Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical results for the quantification of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis, from a hypothetical cross-validation study between two independent laboratories (Lab A and Lab B). The aim of this document is to present supporting experimental data and detailed methodologies to ensure the reproducibility and reliability of the analytical methods employed in different settings.
The purity and accurate quantification of pharmaceutical intermediates are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Inter-laboratory cross-validation is a crucial process to demonstrate the robustness and transferability of an analytical method.[1][2] This ensures that consistent and reliable results can be obtained regardless of the testing site, which is a fundamental requirement in global drug development and manufacturing.
Data Presentation
The following tables summarize the quantitative data obtained by Lab A and Lab B for the analysis of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
Table 1: Comparison of System Suitability Test (SST) Results
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 3000 | > 2000 |
| RSD of Peak Area | 0.5% | 0.6% | ≤ 2.0% |
Table 2: Comparison of Method Validation Parameters
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.5% | 99.2% | 98.0% - 102.0% |
| 100% Concentration | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% Concentration | 101.1% | 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| Repeatability | 0.8% | 0.9% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.4% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.012 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.035 µg/mL | Reportable |
Table 3: Cross-Validation of a Single Batch of this compound
| Sample ID | Lab A Assay (%) | Lab B Assay (%) | Difference (%) |
| Batch-001 | 99.6 | 99.4 | 0.2 |
| Batch-002 | 99.8 | 99.5 | 0.3 |
| Batch-003 | 99.5 | 99.7 | -0.2 |
Experimental Protocols
A detailed methodology for the key experiments is provided below. This protocol was shared with both participating laboratories to ensure consistency in the execution of the analysis.
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working standards for linearity, accuracy, and precision studies.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Validation Procedures:
-
Linearity: A five-point calibration curve was prepared over a concentration range of 80% to 120% of the nominal sample concentration.
-
Accuracy: Determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the 100% concentration sample were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assessment was performed on a different day by a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Visualizations
The following diagrams illustrate the logical flow of the cross-validation process and the experimental workflow.
References
Safety Operating Guide
Proper Disposal of 2-(4-Chloro-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for the proper disposal of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, a compound that requires careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with waste disposal regulations. Adherence to these guidelines is critical to mitigate risks associated with toxicity and environmental contamination.
Hazard and Safety Data
Based on data from structurally similar halogenated organic nitriles, this compound should be handled as a hazardous substance. The primary risks include harm if swallowed, in contact with skin, or inhaled, as well as irritation to the skin and eyes.[1] Thermal decomposition may produce highly toxic gases, including hydrogen cyanide and nitrogen oxides.[1][2]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[1] | Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation.[1] | Wear chemical splash goggles or a face shield.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Avoid breathing vapors, mists, or dust. |
Experimental Protocol: Small Spill Decontamination
In the event of a small spill (less than 100 mL) contained within a chemical fume hood, follow these steps. For larger spills or any spill outside a containment area, evacuate personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.
Materials:
-
Chemical spill kit with inert absorbent material (e.g., vermiculite, sand)
-
Two pairs of chemical-resistant gloves (e.g., nitrile)
-
Chemical splash goggles and a face shield
-
Lab coat
-
Sealable, chemically compatible waste container (e.g., polyethylene)
-
Hazardous waste labels
Procedure:
-
Ensure Safety: Confirm the spill is contained within the fume hood and keep the sash at the lowest practical height.
-
Don PPE: Wear a lab coat, chemical splash goggles, a face shield, and two pairs of chemical-resistant gloves.[1]
-
Contain and Absorb: Cover the spill with an inert absorbent material.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, chemically compatible waste container.[1]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the waste container.[1]
-
Dispose: Seal the container, attach a completed hazardous waste label, and store it in a designated satellite accumulation area for pickup by your institution's EHS or hazardous waste disposal program.[1]
Proper Disposal Procedure
The guiding principle for the disposal of this compound is that it should not be released into the environment.[2] Do not empty it into drains or dispose of it as regular trash.[3] This compound must be disposed of as hazardous waste through an approved waste disposal plant.[2][4]
Step-by-Step Disposal Plan:
-
Waste Classification: Treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as "Halogenated Organic Waste".[1][5] While a specific EPA waste code is not assigned to this compound, it falls under the general category of halogenated organic compounds regulated by the EPA.
-
Designate a Waste Container: Use a clearly marked, chemically compatible container with a tight-fitting lid, designated exclusively for "Halogenated Organic Waste".[1][5] Polyethylene containers are often recommended.[1]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste stream with their approximate percentages.[1]
-
The specific hazards (e.g., Toxic, Irritant).
-
The accumulation start date.
-
-
Collection: Collect all waste, including pure compound, solutions, and contaminated materials, in the designated container. Keep the container closed except when adding waste.
-
Storage: Store the sealed container in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional, local, state, and federal regulations for disposal.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(4-Chloro-3-methoxyphenyl)acetonitrile
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for handling 2-(4-Chloro-3-methoxyphenyl)acetonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates data from structurally analogous chemicals, including other chlorinated and methoxy-substituted phenylacetonitriles, to ensure the highest safety standards in a laboratory setting.
Hazard Identification and Classification
Based on data from similar compounds, this compound should be treated as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and environmental hazards. The primary routes of exposure are inhalation, ingestion, and skin contact.
Anticipated GHS Hazard Classifications
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302 | Toxic or harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312 | Toxic or harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332 | Toxic or harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[1][2] |
This table is based on data from structurally similar compounds and should be used as a precautionary guide.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[4] | Protects against splashes and airborne particles.[4] |
| Skin Protection | Chemical-resistant gloves (double-gloving with nitrile is a good initial barrier; consider Viton® for extended handling). A fully buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. | Nitrile gloves provide good chemical resistance for short-term use.[4] For prolonged contact with chlorinated aromatic compounds, more resistant materials are recommended. A lab coat and apron prevent contamination of personal clothing and skin. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[5] If a fume hood is not available for a specific, short-duration task (e.g., weighing), a NIOSH/MSHA-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[1][4] | Minimizes the risk of inhaling hazardous dust or vapors. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[4] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for safety.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |
Spill Management
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6]
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the area until it has been declared safe by EHS.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[4]
Waste Segregation and Disposal Protocol
| Step | Procedure |
| 1. Designate a Waste Container | Use a clearly marked, chemically compatible container (e.g., a polyethylene carboy) labeled "Halogenated Organic Waste".[5] The container must have a tight-fitting lid and be in good condition.[5] |
| 2. Waste Collection | Collect all contaminated solids (e.g., absorbent materials, contaminated gloves) and solutions in the designated container.[4][5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. |
| 3. Labeling | Ensure the waste container is accurately labeled with the full chemical name, "this compound," and an estimate of its concentration. |
| 4. Storage | Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials. |
| 5. Final Disposal | Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[5] The typical method for disposal is high-temperature incineration.[5] Do not dispose of this chemical down the drain or in regular trash. [5] |
This guide is intended to provide essential, immediate safety and logistical information. Always consult with your institution's EHS department for specific guidance and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
